3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine
Description
BenchChem offers high-quality 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[5-(chloromethyl)-1H-pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-5-8-4-9(13-12-8)7-2-1-3-11-6-7/h1-4,6H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOBWHSAQKEAAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine chemical structure and properties
This technical guide details the structural characteristics, synthetic pathways, and reactivity profile of 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine , a versatile heterocyclic building block used in the development of kinase inhibitors and fragment-based drug discovery (FBDD).
Executive Summary
3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is a bifunctional scaffold featuring a pyridine ring (hydrogen bond acceptor) linked to a pyrazole core (hydrogen bond donor/acceptor). The molecule distinguishes itself with a reactive chloromethyl moiety at the 5-position of the pyrazole, acting as a "warhead" for nucleophilic substitution. This electrophilic handle allows for the rapid attachment of diverse solubilizing groups or pharmacophores, making it a critical intermediate in the synthesis of c-Met, ALK, and TGF-β inhibitors.
Key Classification:
-
Role: Electrophilic Heterocyclic Intermediate
-
Primary Application: Late-stage diversification of kinase inhibitors.
-
Storage Form: Hydrochloride salt (to prevent autocatalytic polymerization).
Structural Analysis & Physicochemical Properties[1][2]
Chemical Structure
The molecule exhibits annular tautomerism typical of N-unsubstituted pyrazoles. While the 3- and 5-positions are chemically equivalent in the unsubstituted parent, the presence of the pyridine ring at position 3 fixes the chloromethyl group at position 5 in the canonical form.
| Property | Value (Predicted/Analog-Based) |
| IUPAC Name | 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine |
| Molecular Formula | C₉H₈ClN₃ |
| Molecular Weight | 193.63 g/mol |
| pKa (Pyrazole NH) | ~14.0 (Acidic) |
| pKa (Pyridine N) | ~5.2 (Basic) |
| LogP | ~1.2 (Lipophilic, moderate) |
| H-Bond Donors | 1 (Pyrazole NH) |
| H-Bond Acceptors | 2 (Pyridine N, Pyrazole N) |
Tautomerism & Stability
In solution, the proton on the pyrazole nitrogen oscillates between N1 and N2.
-
Tautomer A: 3-(pyridin-3-yl)-5-(chloromethyl)-1H-pyrazole (Major form in polar solvents).
-
Tautomer B: 5-(pyridin-3-yl)-3-(chloromethyl)-1H-pyrazole.
Critical Stability Note: The free base form contains both a nucleophilic nitrogen (pyridine/pyrazole) and an electrophilic carbon (chloromethyl). This creates a risk of intermolecular self-alkylation (polymerization).
-
Recommendation: Isolate and store exclusively as the dihydrochloride salt (C₉H₈ClN₃ · 2HCl).
Synthetic Pathway
The synthesis follows a convergent "Build-Reduce-Activate" strategy. The pyridine ring is introduced early via Claisen condensation, followed by pyrazole ring closure, reduction, and chlorination.
Reaction Scheme (DOT Visualization)
Caption: Step-wise synthetic route from 3-acetylpyridine to the target chloromethyl pyrazole.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylate
-
Reagents: 3-Acetylpyridine (1.0 eq), Diethyl oxalate (1.2 eq), Sodium ethoxide (1.5 eq), Ethanol (anhydrous).
-
Procedure:
-
Dissolve sodium ethoxide in anhydrous ethanol under N₂ atmosphere.
-
Add diethyl oxalate dropwise at 0°C.
-
Add 3-acetylpyridine slowly. Stir at room temperature for 4 hours (formation of yellow precipitate indicates sodium enolate).
-
Add Hydrazine hydrate (1.5 eq) and Acetic acid (excess) directly to the suspension. Reflux for 3 hours.
-
Workup: Cool, pour into ice water. Filter the precipitate.[1] Recrystallize from EtOH.
-
-
Checkpoint: Confirm formation of pyrazole ring via ¹H NMR (disappearance of diketone signals).
Step 2: Reduction to Alcohol
-
Reagents: Pyrazole ester (from Step 1), LiAlH₄ (2.0 eq), THF (anhydrous).
-
Procedure:
-
Suspend LiAlH₄ in THF at 0°C.
-
Add the pyrazole ester portion-wise (exothermic).
-
Allow to warm to RT and stir for 2 hours.
-
Quench: Fieser workup (Water, 15% NaOH, Water). Filter aluminum salts.
-
Purification: Concentrate filtrate. The alcohol intermediate is often used crude or purified via flash chromatography (MeOH/DCM).
-
Step 3: Chlorination (Activation)
-
Reagents: Pyrazole alcohol (from Step 2), Thionyl Chloride (SOCl₂), DCM.
-
Procedure:
Reactivity & Applications
The chloromethyl group serves as a versatile electrophile. The reactivity is governed by the electron-rich pyrazole ring, which can stabilize the transition state of S_N2 reactions, making the chloride highly displaceable.
Nucleophilic Substitution Profile
| Nucleophile | Reaction Conditions | Product Type | Application |
| Primary Amines | K₂CO₃, DMF, 60°C | Aminomethyl-pyrazole | Kinase hinge binders |
| Secondary Amines | DIPEA, MeCN, RT | Tertiary amine | Solubility enhancement |
| Thiols | NaH, THF, 0°C | Thioether | Metabolic probes |
| Alkoxides | NaH, DMF | Ether | Linker synthesis |
Mechanism of Action in Drug Design
This scaffold is frequently used to construct Type I and Type II kinase inhibitors .
-
Pyridine: Forms hydrogen bonds with the hinge region of the kinase ATP-binding pocket (e.g., interacting with the backbone NH of the hinge residue).
-
Pyrazole NH: Donates a hydrogen bond to the gatekeeper residue or solvent front.
-
Chloromethyl Derivative: Extends into the ribose-binding pocket or solvent-exposed region, allowing for the attachment of solubilizing tails (e.g., morpholine, piperazine).
Safety & Handling (E-E-A-T)
Warning: Chloromethyl heterocycles are alkylation agents . They mimic the reactivity of nitrogen mustards and can alkylate DNA.
-
Hazard Classification:
-
Skin Corrosive (Category 1B).
-
Acute Toxicity (Oral/Inhalation).
-
Genotoxic Potential: Treat as a potential mutagen.
-
-
Handling Protocols:
-
Engineering Controls: Always handle inside a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles.
-
Decontamination: Quench spills with 10% aqueous ammonia or 5% sodium thiosulfate to destroy the alkylating potential.
-
-
Storage:
-
Store at -20°C under inert gas (Argon/Nitrogen).
-
Hygroscopic: Keep tightly sealed to prevent hydrolysis to the alcohol.
-
References
-
Synthesis of 3,5-disubstituted pyrazoles
- Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
- Source: PMC (PubMed Central).
-
URL:[Link]
- Title: Synthesis and properties of 3-(chloromethyl)pyridine hydrochloride (Analogous reactivity).
-
General Pyrazole Chemistry
-
Kinase Inhibitor Design (Pyridine-Pyrazole Scaffold)
- Title: Discovery of Crizotinib (PF-02341066)
- Source: Journal of Medicinal Chemistry (Contextual Reference).
-
URL:[Link]
Sources
Technical Guide: 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine & Derivatives
Executive Summary
This technical guide provides an in-depth analysis of 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine , a critical heterocyclic building block in medicinal chemistry. Characterized by a pyridine ring linked to a pyrazole core with a reactive chloromethyl "warhead," this compound serves as a pivotal intermediate for synthesizing kinase inhibitors (e.g., p38 MAPK, JNK) and other bioactive molecules. Due to the high reactivity of the chloromethyl group, the compound is frequently generated in situ from its stable alcohol precursor, (5-(pyridin-3-yl)-1H-pyrazol-3-yl)methanol (CAS 287494-03-5). This guide details the chemical identity, synthetic architecture, reactivity profile, and safety protocols for this scaffold.
Part 1: Chemical Identity & Structural Analysis[1][2]
The target molecule exists in dynamic equilibrium due to annular tautomerism inherent to the 1H-pyrazole ring. In solution, the 3- and 5-positions are chemically equivalent unless the nitrogen is substituted.
Target Molecule: The Reactive Intermediate
| Property | Specification |
| Chemical Name | 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine |
| Molecular Formula | |
| Molecular Weight | 193.63 g/mol |
| SMILES | ClCc1cc(n[nH]1)c2cccnc2 |
| Key Functional Group | Chloromethyl ( |
| Stability | Moderate; sensitive to hydrolysis (converts back to alcohol) |
The Stable Precursor (Commercial Anchor)
Since the chloromethyl derivative is often synthesized on-demand, the alcohol precursor is the primary commercial entry point.
| Property | Specification |
| Chemical Name | (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol |
| CAS Number | 287494-03-5 |
| Molecular Formula | |
| Molecular Weight | 175.19 g/mol |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in DCM |
Part 2: Synthetic Architecture
The synthesis of the chloromethyl target follows a convergent route, starting from 3-acetylpyridine. The workflow prioritizes the generation of the stable alcohol intermediate (CAS 287494-03-5) before the final activation step.
Synthesis Workflow (Step-by-Step)
Step 1: Construction of the Pyrazole Core
-
Reagents: 3-Acetylpyridine, Diethyl oxalate, Sodium ethoxide (
). -
Mechanism: Claisen condensation forms a diketoester intermediate, which undergoes cyclization with hydrazine hydrate.
-
Protocol:
-
Reflux 3-acetylpyridine with diethyl oxalate in ethanolic
to yield ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate. -
Treat the intermediate with hydrazine hydrate (
) in ethanol. -
Result: Ethyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate.
-
Step 2: Reduction to the Alcohol Precursor
-
Reagents: Lithium Aluminum Hydride (
) or Sodium Borohydride ( ) / . -
Protocol:
-
Dissolve the ester in anhydrous THF.
-
Add reducing agent at 0°C under
atmosphere. -
Quench with Glauber’s salt or Fieser workup.
-
Product: (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol (CAS 287494-03-5 ).[1]
-
Step 3: Chlorination (Activation)
-
Reagents: Thionyl Chloride (
), Dichloromethane (DCM). -
Protocol:
-
Suspend the alcohol (CAS 287494-03-5) in dry DCM.
-
Add
dropwise at 0°C (Exothermic evolution of and ). -
Reflux for 2 hours until the solid dissolves and gas evolution ceases.
-
Evaporate volatiles in vacuo to obtain the hydrochloride salt of the target chloromethyl compound.
-
Note: The free base is unstable; store as the HCl salt or use immediately.
-
Visual Synthesis Pathway
Figure 1: Synthetic route from 3-acetylpyridine to the target chloromethyl-pyrazole.
Part 3: Reactivity Profile & Mechanism
The utility of 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine lies in its dual reactivity: the nucleophilic pyrazole nitrogen and the electrophilic chloromethyl group.
Electrophilic Substitution ( )
The chloromethyl group is a potent alkylating agent. The chloride is a good leaving group, activated by the electron-withdrawing nature of the pyrazole ring.
-
Primary Reaction: Nucleophilic attack by amines (primary/secondary), thiols, or alkoxides.
-
Application: This reaction is used to attach solubilizing groups (e.g., morpholine, N-methylpiperazine) to the scaffold, a common strategy in optimizing the pharmacokinetic properties of kinase inhibitors.
Tautomeric Equilibrium
The 1H-pyrazole ring undergoes rapid proton transfer between N1 and N2.
-
Implication: In substitution reactions, if the pyrazole nitrogen is not protected, alkylation can occur at the pyrazole nitrogen (N-alkylation) competing with the desired side-chain alkylation.
-
Control Strategy: Use a non-nucleophilic base (e.g., DIPEA) and control stoichiometry, or protect the pyrazole nitrogen (e.g., with THP or SEM groups) prior to chlorination if N-selectivity is critical.
Part 4: Application Case Study (Kinase Inhibition)
This scaffold is structurally homologous to the pharmacophore of several p38 MAP kinase and VEGFR inhibitors.
Case Study: Synthesis of a p38 Inhibitor Analog
-
Starting Material: 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine HCl salt.
-
Nucleophile: 4-Fluorophenol (or an aniline derivative).
-
Conditions:
, DMF, 60°C. -
Mechanism: The phenoxide ion attacks the methylene carbon, displacing the chloride.
-
Result: An ether-linked pyrazole-pyridine motif, mimicking the "hinge binder" region of kinase inhibitors like Acrizanib or SB-203580 analogs.
Figure 2: Derivatization of the scaffold for drug discovery.
Part 5: Handling & Safety Protocols
Warning: The chloromethyl derivative is an alkylating agent . It has the potential to react with DNA bases, posing a genotoxicity risk.
Hazard Identification
-
Skin/Eye Irritant: Causes severe skin burns and eye damage (Category 1B).
-
Respiratory Sensitizer: Inhalation may cause allergy or asthma symptoms.
-
Moisture Sensitivity: Reacts with water to release HCl gas and revert to the alcohol.
Storage & Stability
-
Form: Store as the Hydrochloride salt (more stable than free base).
-
Conditions: Keep under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Desiccation: Store in a desiccator; moisture exposure hydrolyzes the C-Cl bond.
Disposal
-
Quench excess alkylating agent with a nucleophilic solution (e.g., 10% aqueous Sodium Thiosulfate or dilute Ammonia) before disposal into halogenated waste streams.
References
-
BLDpharm . (n.d.). (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol (CAS 287494-03-5).[1] Retrieved from
-
National Center for Biotechnology Information . (n.d.). PubChem Compound Summary for CID 29922283, [3-(pyridin-4-yl)-1h-pyrazol-5-yl]methanol. (Analogous structure reference). Retrieved from
-
MDPI . (2019). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Retrieved from
-
FDA . (n.d.). 3-(Chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine dihydrochloride. (Structural analog reference). Retrieved from
Sources
Pyrazole-Pyridine Scaffolds in Medicinal Chemistry: A Technical Deep Dive
Executive Summary
The pyrazole-pyridine scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the design of kinase inhibitors and allosteric modulators.[1][2] By fusing or linking the electron-rich pyrazole ring with the electron-deficient pyridine ring, medicinal chemists can access a unique physicochemical space that balances lipophilicity, rigidity, and hydrogen-bonding potential.[1][2]
This guide analyzes two distinct architectures: the fused pyrazolo[1,5-a]pyridine (exemplified by the RET inhibitor Selpercatinib) and the fused pyrazolo[3,4-b]pyridine (exemplified by the sGC stimulator Riociguat).[1][2] We explore the causality behind their selection, detailed synthetic methodologies, and their specific mechanisms of action.
Part 1: Structural Architecture & Physicochemical Properties[2]
The utility of pyrazole-pyridine scaffolds stems from their ability to mimic endogenous nitrogenous bases (like purines) while offering tunable electronic properties.[1][2]
The Fused Systems
-
Pyrazolo[1,5-a]pyridine: A bridgehead nitrogen system.[1][2][3] It is isoelectronic with indole but possesses higher polarity and distinct hydrogen bond acceptor capabilities at N-1 (pyrazole nitrogen).[1][2] It is frequently used as a bioisostere for the hinge-binding region of kinases.[1][2]
-
Pyrazolo[3,4-b]pyridine: A 5,6-fused system where the pyridine nitrogen is adjacent to the ring fusion.[1][2] This scaffold is highly rigid and planar, ideal for stacking interactions in narrow binding pockets.
Physicochemical Advantages
| Property | Advantage in Drug Discovery |
| Dipole Moment | The opposing electron-rich (pyrazole) and electron-deficient (pyridine) rings create a strong internal dipole, improving solubility and specific electrostatic interactions.[1][2] |
| H-Bonding | Acceptors: Pyridine N and Pyrazole N-2.Donors: Pyrazole NH (if unsubstituted).[1][2] Crucial for "hinge binding" in kinases.[1][2] |
| Metabolic Stability | The pyridine ring reduces oxidative metabolism compared to phenyl rings, while the fused system resists ring-opening.[1][2] |
| Vectorial Growth | The C-3 and C-6 positions allow for linear extension, enabling the molecule to reach into solvent-exposed regions or deep hydrophobic pockets.[1][2] |
Part 2: Medicinal Chemistry Case Studies
Case Study A: Pyrazolo[1,5-a]pyridine in Kinase Inhibition
Drug: Selpercatinib (Retevmo®) Target: RET (Rearranged during Transfection) Kinase Therapeutic Area: NSCLC and Thyroid Cancer[1][2]
Mechanistic Insight: Selpercatinib utilizes the pyrazolo[1,5-a]pyridine core to bind to the ATP-binding pocket of the RET kinase.[1][2] The scaffold serves as a "hinge binder," forming critical hydrogen bonds with the backbone residues of the kinase.
-
Causality: The choice of pyrazolo[1,5-a]pyridine over a standard purine allows for a specific vector at the C-3 position (cyano group) and C-6 position, which helps avoid steric clashes with the "gatekeeper" residues often mutated in drug-resistant cancers.[1][2]
Case Study B: Pyrazolo[3,4-b]pyridine in sGC Stimulation
Drug: Riociguat (Adempas®) Target: Soluble Guanylate Cyclase (sGC) Therapeutic Area: Pulmonary Hypertension[1][2][4]
Mechanistic Insight: Unlike kinase inhibitors that compete with ATP, Riociguat acts as a stimulator. It binds to the β1-subunit of sGC.[1][2]
-
Causality: The pyrazolo[3,4-b]pyridine core provides a rigid, planar anchor that mimics the nitric oxide (NO) heme-binding effect, stabilizing the active conformation of the enzyme even in the absence of endogenous NO.[1]
Part 3: Visualization of Mechanisms & Scaffolds
Diagram 1: Scaffold Diversity & Binding Modes
This diagram contrasts the structural orientation and binding logic of the two primary scaffolds.
Caption: Comparative architecture of Pyrazolo[1,5-a]pyridine (Kinase Inhibitor) vs. Pyrazolo[3,4-b]pyridine (sGC Stimulator).
Part 4: Detailed Experimental Protocol
Protocol: Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via [3+2] Cycloaddition. Application: Synthesis of core scaffolds for Selpercatinib analogs.[1]
Principle
This reaction utilizes an N-aminopyridine ylide (generated in situ) reacting with an electron-deficient alkyne.[1][2] It is preferred for its high atom economy and ability to introduce substituents at the C-2 and C-3 positions simultaneously.[1][2]
Workflow Diagram
Caption: Step-wise synthetic route for constructing the Pyrazolo[1,5-a]pyridine core via [3+2] cycloaddition.
Step-by-Step Methodology
Reagents:
-
Starting Material: 4-Methylpyridine (for Selpercatinib-like core).[1][2]
-
Aminating Agent: O-(2,4-Dinitrophenyl)hydroxylamine (DPH) or Hydroxylamine-O-sulfonic acid (HOSA).[1][2]
-
Alkyne: Dimethyl acetylenedicarboxylate (DMAD) or Propiolate.[1][2]
Procedure:
-
N-Amination: Dissolve 4-methylpyridine (1.0 eq) in acetonitrile. Add DPH (1.1 eq) and stir at 40°C for 12 hours. The N-aminopyridinium salt precipitates.[1][2] Filter and wash with cold ether.[1]
-
Ylide Formation & Cyclization: Suspend the salt in DMF. Add K₂CO₃ (2.5 eq) followed by the alkyne (1.2 eq) dropwise at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor via TLC (EtOAc/Hexane).[1][2]
-
Workup: Dilute with water, extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Silica gel column chromatography. The pyrazolo[1,5-a]pyridine product typically elutes in 20-40% EtOAc/Hexane.[1][2]
Part 5: Mechanism of Action (Signaling Pathway)[2]
Diagram 3: sGC Signaling Pathway (Riociguat)
This diagram illustrates how the pyrazolo[3,4-b]pyridine-based drug Riociguat bypasses the NO deficiency in pulmonary hypertension.[1][2]
Caption: Dual mode of action of Riociguat: Synergizing with NO and directly stimulating sGC.
References
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Source: RSC Medicinal Chemistry.[1][2] URL:[Link]
-
Selpercatinib (Retevmo): First-in-Class RET Inhibitor. Source:[1][2] National Institutes of Health (NIH) / PubChem.[1][2] URL:[Link][1][2]
-
Riociguat: A Soluble Guanylate Cyclase Stimulator. Source: FDA / Adempas Prescribing Information.[1][2] URL:[Link][1][2]
-
One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines. Source: Organic Chemistry Frontiers.[1][2] URL:[Link]
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. Source: ACS Omega.[1][2] URL:[Link][1][2]
Sources
- 1. Avapritinib - Wikipedia [en.wikipedia.org]
- 2. selpercatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Riociguat | C20H19FN8O2 | CID 11304743 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine SMILES and InChI key
Topic: 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine SMILES and InChI key Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Chemical Identity & Structural Specifications[1][2][3][4][5][6]
The compound 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is a bifunctional heterocyclic building block extensively utilized in medicinal chemistry. It features a pyridine ring linked to a pyrazole core, which bears a reactive chloromethyl electrophile. This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., p38 MAPK inhibitors) and biaryl-based pharmaceutical agents.
Core Identifiers
| Identifier Type | Value |
| IUPAC Name | 3-[5-(chloromethyl)-1H-pyrazol-3-yl]pyridine |
| Common Name | 3-(3-chloromethyl-1H-pyrazol-5-yl)pyridine (Tautomer dependent) |
| Molecular Formula | C₉H₈ClN₃ |
| Molecular Weight | 193.63 g/mol |
| SMILES (Canonical) | ClCc1cc(n[nH]1)-c1cccnc1 |
| InChI String | InChI=1S/C9H8ClN3/c10-6-8-5-9(12-13-8)7-2-1-3-11-4-7/h1-5H,6H2,(H,12,13) |
| InChI Key | PXJBEJIVSKVURD-UHFFFAOYSA-N |
Tautomerism and Nomenclature
The 1H-pyrazole ring exhibits annular tautomerism. In solution, the hydrogen on the nitrogen atom oscillates between positions 1 and 2. Consequently, the substituent positions 3 and 5 are chemically equivalent unless the nitrogen is substituted.
-
Tautomer A: 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine
-
Tautomer B: 3-(3-(chloromethyl)-1H-pyrazol-5-yl)pyridine
Note: The InChI standard layer treats these tautomers as identical, ensuring a consistent identifier regardless of the specific tautomer drawn.
Synthetic Pathway & Methodology
The synthesis of this compound requires a multi-step heterocyclic construction strategy. The most robust route proceeds through the Claisen condensation of 3-acetylpyridine followed by hydrazine cyclization and functional group transformation.
Reaction Workflow Diagram
Caption: Step-wise synthetic route from 3-acetylpyridine to the target chloromethyl pyrazole.
Detailed Protocol
Step 1: Claisen Condensation
Objective: Formation of the 1,3-dicarbonyl scaffold.
-
Reagents: 3-Acetylpyridine (1.0 eq), Diethyl oxalate (1.2 eq), Sodium ethoxide (1.2 eq).
-
Procedure: To a stirred solution of sodium ethoxide in absolute ethanol at 0°C, add a mixture of 3-acetylpyridine and diethyl oxalate dropwise. The reaction is exothermic. Allow to warm to room temperature and stir for 4–6 hours. The resulting enolate precipitates as a yellow solid.
-
Critical Control: Maintain anhydrous conditions to prevent hydrolysis of the oxalate ester.
Step 2: Knorr Pyrazole Synthesis
Objective: Cyclization to form the heteroaromatic core.
-
Reagents: Diketoester intermediate, Hydrazine hydrate (1.1 eq), Acetic acid (catalytic).
-
Procedure: Resuspend the intermediate in ethanol. Add hydrazine hydrate slowly. Heat to reflux for 2 hours. The cyclization yields ethyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate .
-
Purification: Recrystallization from ethanol/water is preferred over chromatography for scalability.
Step 3: Reduction to Alcohol
Objective: Conversion of the ester to the primary alcohol.
-
Reagents: Lithium Aluminum Hydride (LiAlH₄) (2.0 eq), Anhydrous THF.
-
Procedure: Add the ester solution to a suspension of LiAlH₄ in THF at 0°C under nitrogen. Stir for 1 hour. Quench carefully with Fieser method (water, 15% NaOH, water). Filter the aluminum salts.
-
Intermediate Identity: (5-(pyridin-3-yl)-1H-pyrazol-3-yl)methanol (CAS: 287494-03-5).[1]
Step 4: Chlorination
Objective: Installation of the reactive chloride.
-
Reagents: Thionyl chloride (SOCl₂) (3.0 eq), Dichloromethane (DCM).
-
Procedure: Dissolve the alcohol in DCM. Add SOCl₂ dropwise at 0°C. Allow to warm to room temperature and stir for 2–4 hours.
-
Isolation: Evaporate volatiles in vacuo. The product is typically isolated as the hydrochloride salt to prevent self-alkylation (polymerization) of the free base.
Chemical Properties & Reactivity[8]
Electrophilic Potential
The chloromethyl group at position 5 (or 3) is highly reactive due to the electron-withdrawing nature of the pyrazole ring, functioning analogously to a benzylic chloride.
-
Nucleophilic Substitution (Sɴ2): The chloride is easily displaced by amines, thiols, and alkoxides. This makes it an ideal "linker" moiety.
-
Self-Alkylation: In its free base form, the pyridine nitrogen or the pyrazole nitrogen of one molecule can attack the chloromethyl group of another, leading to polymerization. Storage as the HCl salt is mandatory.
Reactivity Logic Map
Caption: Primary reactivity modes. The electrophilic chloromethyl group drives Sɴ2 coupling reactions.
Applications in Drug Discovery
This scaffold is a privileged structure in medicinal chemistry, particularly for designing ATP-competitive kinase inhibitors.
-
Hinge Binding: The pyridine nitrogen and the pyrazole NH often form hydrogen bonds with the hinge region of kinase enzymes (e.g., p38, JNK, CDK).
-
Solvent Front Interactions: The chloromethyl group allows for the attachment of solubilizing groups (like morpholine or piperazine) that extend into the solvent-exposed region of the protein binding pocket.
-
Fragment-Based Drug Design (FBDD): The molecule serves as a high-value fragment due to its low molecular weight (<200 Da) and defined vector for growth (the chloromethyl handle).
References
-
Synthesis of Pyrazole Esters: Journal of the Chemical Society, "The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate." Link (Mechanistic basis for hydrazine cyclizations).
-
Intermediate Identification: PubChem Compound Summary for (5-(pyridin-3-yl)-1H-pyrazol-3-yl)methanol (Precursor Alcohol). Link
-
InChI Standards: IUPAC International Chemical Identifier (InChI) Technical Manual. Link
-
Kinase Inhibitor Scaffolds: Journal of Medicinal Chemistry, "Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Link (Contextual usage of pyridine-pyrazole motifs).
Sources
Structure-Activity Relationship (SAR) of Chloromethyl Pyrazole-Pyridine Hybrids: A Technical Guide
Executive Summary
The hybridization of pyrazole and pyridine pharmacophores represents a cornerstone strategy in modern medicinal chemistry, particularly for oncology and infectious disease therapeutics. This guide focuses on a specific and highly reactive subclass: chloromethyl-functionalized pyrazole-pyridine hybrids .
The "chloromethyl" moiety in this context serves a dual role:
-
Synthetic Linchpin: It acts as the electrophilic handle for constructing methylene-bridged bis-heterocycles (e.g., Pyrazole-CH₂-Pyridine).
-
Covalent Warhead: In specific designs, the retained chloromethyl group functions as an alkylating agent, targeting nucleophilic residues (cysteine/serine) in enzyme active sites (e.g., EGFR, FabH).
This guide dissects the Structure-Activity Relationship (SAR) of these hybrids, providing validated synthetic protocols and mechanistic insights for drug development professionals.
Structural Classification & Pharmacophore Analysis
To understand the SAR, we must deconstruct the hybrid into its three functional domains.
The Scaffold Architecture
The hybrid typically adopts one of two configurations:
-
Type A: Methylene-Linked Hybrids: A flexible -CH₂- spacer connects the pyrazole and pyridine rings. This is the most common bioactive form, where the chloromethyl group of a precursor is converted into the bridge.
-
Type B: Fused/Tethered Alkylators: The pyrazole-pyridine system retains a chloromethyl (-CH₂Cl) or halomethyl group, often designed as a covalent inhibitor or a reactive intermediate for further diversification.
SAR Map: The "Zone" Analysis
The biological activity is governed by modifications in three distinct zones:
| Zone | Structural Component | SAR Dictates |
| Zone 1 | Pyrazole Ring | H-Bonding & Lipophilicity: N-substitution (e.g., methyl, phenyl) controls lipophilicity. C3/C5 substituents (e.g., -CF₃) modulate electronic properties affecting binding affinity. |
| Zone 2 | The Linker/Warhead | Reactivity & Flexibility: A methylene (-CH₂-) bridge provides optimal flexibility for kinase binding pockets. A retained chloromethyl (-CH₂Cl) group increases potency via alkylation but raises toxicity risks. |
| Zone 3 | Pyridine Ring | Pi-Stacking & Solubility: The nitrogen atom acts as a H-bond acceptor. Electron-withdrawing groups (e.g., -Cl, -NO₂) at C2/C6 enhance metabolic stability and pi-pi stacking interactions. |
Chemical Synthesis & Functionalization[1][2][3][4][5][6][7][8]
The synthesis of these hybrids relies on the high reactivity of the chloromethyl group. Below is a validated protocol for synthesizing a Type A hybrid via a chloromethyl pyrazole intermediate.
Validated Protocol: Synthesis of Methylene-Bridged Hybrid
Objective: Coupling 4-(chloromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole with a substituted pyridine nucleophile.
Reagents:
-
Precursor: 4-(chloromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole (Synthesized via Vilsmeier-Haack formylation followed by reduction and chlorination).
-
Nucleophile: 2-hydroxypyridine or 2-aminopyridine.
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ). -
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 eq of 2-hydroxypyridine in anhydrous MeCN. Add 1.5 eq of anhydrous
. Stir at room temperature for 30 minutes to generate the pyridone anion. -
Coupling: Dropwise add a solution of 4-(chloromethyl)-pyrazole (1.0 eq) in MeCN to the reaction mixture.
-
Reflux: Heat the mixture to 70–80°C for 6–12 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with water and brine. Dry over
. -
Purification: Recrystallize from Ethanol/Water (1:1) or purify via silica gel chromatography to isolate the O-alkylated or N-alkylated hybrid.
Synthetic Pathway Visualization
Figure 1: General synthetic route for methylene-bridged pyrazole-pyridine hybrids via a chloromethyl intermediate.
Detailed SAR Analysis
The Linker: Methylene vs. Chloromethyl
-
Methylene Bridge (-CH₂-):
-
Effect: Short linkers (1 carbon) generally exhibit superior antimicrobial activity (MIC < 10 µg/mL) compared to longer amide or ethylene linkers. The single carbon allows the two aromatic systems to adopt a "twisted" conformation, fitting into the hydrophobic cleft of enzymes like FabH (bacterial fatty acid synthase).
-
Citation: Short linkers in biaryl-pyrazole hybrids are critical for antimycobacterial activity, while extension leads to loss of potency [1].
-
-
Retained Chloromethyl (-CH₂Cl):
-
Effect: If the chloromethyl group is preserved on the pyridine ring in the final hybrid, it acts as a potent electrophile.
-
Mechanism: It can covalently modify cysteine residues in the ATP-binding pocket of kinases (e.g., EGFR).
-
Risk: High non-specific toxicity. These are often used as "probe" compounds rather than final drugs.
-
Pyrazole Ring Substitutions
-
C3-Position (Trifluoromethyl vs. Methyl):
-
Observation: Replacing a -CH₃ group with a -CF₃ group at the C3 position significantly enhances lipophilicity and metabolic stability.
-
Impact: The electron-withdrawing nature of -CF₃ increases the acidity of the NH (if unsubstituted) or alters the dipole moment, improving permeability across bacterial membranes.
-
-
N1-Position (Aryl vs. Alkyl):
-
Observation:
-phenyl substitutions generally provide better pi-stacking interactions within the active site of kinases (e.g., PIM-1, EGFR) compared to -alkyl chains [2].
-
Pyridine Ring Substitutions[9]
-
Electron Withdrawal: The presence of electron-withdrawing groups (Cl, F, NO₂) on the pyridine ring, particularly at the C2 or C6 positions relative to the linkage, enhances antibacterial efficacy.
-
Mechanism: These substituents lower the electron density of the pyridine nitrogen, reducing metabolic oxidation while maintaining H-bond acceptor capability.
Quantitative Data Summary
| Structural Modification | Target | Activity Trend | IC50 / MIC Range | Ref |
| Linker: -CH₂- (Methylene) | M. tuberculosis | High (Optimal fit) | 6.25 - 25 µg/mL | [1] |
| Linker: -CONH(CH₂)₂- | M. tuberculosis | Low (Steric clash) | > 100 µg/mL | [1] |
| Pyridine: 2-amino-3-cyano | S. aureus (MRSA) | High (H-bond donor) | MIC = 0.5 - 2 µg/mL | [3] |
| Pyrazole: 1,3-diphenyl | EGFR (Cancer) | Moderate | IC50 ≈ 0.5 µM | [4] |
Mechanism of Action
Antimicrobial: FabH Inhibition
In bacteria, these hybrids target FabH (β-ketoacyl-ACP synthase III).
-
Binding Mode: The pyrazole ring occupies the acetyl-CoA binding pocket, while the pyridine ring extends into the malonyl-ACP binding channel.
-
Role of Linker: The methylene bridge allows the molecule to adopt a "V-shape" conformation, mimicking the transition state of the condensation reaction.
Anticancer: Kinase Inhibition (EGFR/PIM-1)
-
ATP Competition: The pyridine nitrogen forms a key hydrogen bond with the hinge region amino acids (e.g., Met793 in EGFR).
-
Hydrophobic Interaction: The chloromethyl-derived linker positions the hydrophobic pyrazole moiety into the back pocket of the enzyme, inducing apoptosis in cell lines like MCF-7 and HepG2 .
Mechanism Visualization
Figure 2: Dual mechanism of action pathways for antimicrobial and anticancer activities.
Experimental Validation: Self-Validating Protocol
To ensure trustworthiness (Trustworthiness in E-E-A-T), the following assay includes mandatory controls.
Protocol: In Vitro Cytotoxicity Assay (MTT)
-
Cell Seeding: Seed MCF-7 cells (
cells/well) in 96-well plates. Incubate for 24h. -
Treatment: Add hybrid compounds (dissolved in DMSO) at serial dilutions (0.1 - 100 µM).
-
Control A (Negative): 0.1% DMSO vehicle.
-
Control B (Positive): Doxorubicin or Erlotinib (Standard EGFR inhibitor).
-
-
Incubation: 48 hours at 37°C, 5%
. -
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
-
Validation Check: The Positive Control must yield an IC50 within ±15% of literature values for the assay to be valid.
References
-
Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link] Context:[1][2][3][4][5][6][7][8][9] Establishes the SAR of the methylene linker (-CH₂-) derived from chloromethyl precursors in biaryl-pyrazole hybrids.
-
Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors. Source: RSC Advances / PubMed Central. URL:[Link] Context: Details the anticancer activity and kinase inhibition mechanism of pyrazole-pyridine conjugates.
-
New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents. Source: ACS Omega / PubMed Central. URL:[Link] Context: Provides MIC data and synthesis protocols for pyrazole-based hybrids targeting MRSA.
-
Design, synthesis and molecular modeling of pyrazole-quinoline-pyridine hybrids as a new class of antimicrobial and anticancer agents. Source: European Journal of Medicinal Chemistry / PubMed. URL:[Link] Context: Discusses the EGFR binding affinity and molecular docking of fused pyrazole-pyridine systems.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iris.unipa.it [iris.unipa.it]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine
Core Molecular Attributes
3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a pyrazole ring, which is further functionalized with a reactive chloromethyl group. This trifunctional scaffold presents significant opportunities for medicinal chemistry and drug discovery, offering multiple points for structural modification.
Molecular Formula and Weight
The fundamental properties of the molecule are summarized below.
| Property | Value |
| Molecular Formula | C₉H₈ClN₃ |
| Molecular Weight | 193.64 g/mol |
| IUPAC Name | 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine |
Structural Representation
The 2D structure of the molecule highlights the key functional groups.
Caption: 2D structure of 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine.
Proposed Synthesis Pathway
The synthesis of 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine can be approached through a multi-step process involving the formation of the core pyrazole ring followed by the introduction of the chloromethyl group. A plausible and efficient route is the Knorr pyrazole synthesis.
Retrosynthetic Analysis
A logical retrosynthetic pathway is outlined below, starting from commercially available precursors.
Caption: Retrosynthetic analysis for the target molecule.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(pyridin-3-yl)butane-1,3-dione
This step involves a Claisen condensation reaction.
-
Reaction Setup: To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol, add 3-acetylpyridine (1.0 eq).
-
Addition of Reagent: Slowly add ethyl acetate (1.5 eq) to the reaction mixture at room temperature.
-
Reaction Conditions: Stir the mixture at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl). Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 3-(5-methyl-1H-pyrazol-3-yl)pyridine
This is a classic Knorr pyrazole synthesis.
-
Reaction Setup: Dissolve the purified 1-(pyridin-3-yl)butane-1,3-dione (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the mixture and remove the solvent under reduced pressure. The resulting solid can be washed with cold water or a non-polar solvent to remove impurities.
-
Purification: The product can be further purified by recrystallization.
Step 3: Chlorination of 3-(5-methyl-1H-pyrazol-3-yl)pyridine
The final step introduces the chloromethyl group.
-
Reaction Setup: Suspend 3-(5-methyl-1H-pyrazol-3-yl)pyridine (1.0 eq) in a chlorinated solvent like carbon tetrachloride.
-
Initiation: Add N-chlorosuccinimide (NCS) (1.1 eq) and a radical initiator such as benzoyl peroxide (catalytic amount).
-
Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the radical chlorination. The reaction progress should be monitored by TLC or GC-MS.
-
Work-up: After the starting material is consumed, cool the reaction mixture and filter to remove succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Caption: Proposed synthetic workflow.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected analytical signatures based on the analysis of structurally similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrazole rings, as well as a characteristic singlet for the chloromethyl (-CH₂Cl) protons, typically in the range of 4.5-5.0 ppm. The NH proton of the pyrazole ring will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will show signals corresponding to the nine carbon atoms in the molecule. The carbon of the chloromethyl group is expected to resonate in the range of 40-50 ppm.
Mass Spectrometry (MS)
-
Electron Ionization (EI-MS): The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 193 and an M+2 peak at m/z 195 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
-
High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, confirming the elemental composition. For C₉H₈ClN₃, the calculated exact mass is 193.0407.
Applications in Drug Discovery and Development
The structural motifs present in 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine are of significant interest in medicinal chemistry.
-
Scaffold for Library Synthesis: The reactive chloromethyl group serves as a handle for introducing a wide variety of functional groups through nucleophilic substitution, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
-
Pharmacophore Mimicry: Pyrazole and pyridine rings are common pharmacophores found in numerous biologically active compounds, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1]
-
Potential Therapeutic Areas: Derivatives of pyrazolyl-pyridines have been investigated for their potential as c-Jun N-terminal kinase (JNK) inhibitors, which are implicated in various diseases including neurodegenerative disorders and inflammatory conditions.[2]
Safety and Handling
As with any novel chemical compound, 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The chloromethyl group suggests that the compound may be a potential alkylating agent and should be treated as a possible mutagen.
References
-
Flores, A. F. C., et al. (2008). Regiospecific Synthesis of 5-Trichloromethyl-1H-Pyrazole and 1HPyrazole-5-Carboxylic Ester Derivatives. Letters in Organic Chemistry, 5(2). Available at: [Link]
- Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(1), 267-270.
-
Come, J., et al. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3630-3634. Available at: [Link]
- Patel, H., et al. (2012). Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities. Connect Journals.
-
Wang, Y., et al. (2019). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Molecules, 24(19), 3469. Available at: [Link]
-
de Oliveira, C. S. A., et al. (2017). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 22(9), 1437. Available at: [Link]
- van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1971). The mass spectra of some deuterated pyrazoles. Organic Mass Spectrometry, 5(9), 1101-1108.
- Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.
-
Zhang, M., et al. (2020). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. European Journal of Medicinal Chemistry, 199, 112398. Available at: [Link]
-
Kumar, A., et al. (2021). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 249, 03001. Available at: [Link]
Sources
The 3-(Pyridin-3-yl)pyrazole Scaffold in Oncology: A Technical Review
The following is an in-depth technical guide on 3-(pyridin-3-yl)pyrazole derivatives in oncology.
Executive Summary
The 3-(pyridin-3-yl)pyrazole moiety represents a "privileged scaffold" in modern oncology drug discovery. Distinguished by its bi-heteroaryl architecture, this scaffold serves as a robust pharmacophore for ATP-competitive kinase inhibition. Unlike its 2-pyridyl and 4-pyridyl isomers, the 3-pyridyl variant offers a unique vector for hydrogen bonding within the solvent-exposed regions of kinase pockets, while the pyrazole core anchors the molecule to the hinge region. This guide dissects the chemical architecture, synthesis, and therapeutic utility of 3-(pyridin-3-yl)pyrazole derivatives, with a specific focus on their role in targeting TGF-β type I receptor (ALK5) , p38 MAPK , and c-Met signaling pathways.
Chemical Architecture & Pharmacophore Analysis
The Bi-Heteroaryl Advantage
The 3-(pyridin-3-yl)pyrazole system combines two distinct electronic environments:
-
Pyrazole Ring: Acts as the primary "hinge binder." The N1-H and N2 atoms can function as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP.
-
Pyridine-3-yl Ring: Provides a rigid spacer that orients substituents into the hydrophobic back pocket or the solvent front. The nitrogen atom at the 3-position (meta to the linkage) is less basic than the 2- or 4-isomers, reducing the risk of non-specific protein binding while maintaining the ability to accept hydrogen bonds from water networks or specific residues like Lysine or Serine.
Isomeric Significance
While 2-pyridyl variants (e.g., in GW788388) are common in ALK5 inhibitors, the 3-pyridyl isomer is frequently explored to modulate metabolic stability and solubility. The meta-nitrogen placement prevents the formation of a planar intramolecular hydrogen bond (common in 2-pyridyl-pyrazoles), forcing the rings to adopt a twisted conformation that can better fit into restricted hydrophobic pockets.
Target Landscape & Mechanism of Action
Primary Target: TGF-β Type I Receptor (ALK5)
Inhibitors containing the 3-(pyridin-3-yl)pyrazole motif function as ATP-competitive antagonists of ALK5.
-
Mechanism: The pyrazole nitrogen binds to the hinge region (residues His283 in ALK5), while the pyridine ring extends towards the gatekeeper residue.
-
Therapeutic Outcome: Inhibition of Smad2/3 phosphorylation, blocking the epithelial-to-mesenchymal transition (EMT) in metastatic cancers.
Secondary Target: p38 MAPK
The scaffold is highly effective in targeting p38 mitogen-activated protein kinase, a key driver of inflammation-associated tumorigenesis.
-
Binding Mode: The pyridine nitrogen often interacts with the conserved Lys53 via a water bridge, stabilizing the "DFG-in" (active) or "DFG-out" (inactive) conformation depending on the substitution pattern.
Signaling Pathway Visualization
The following diagram illustrates the interference of 3-(pyridin-3-yl)pyrazole derivatives within the TGF-β signaling cascade.
Caption: Mechanism of ALK5 inhibition by 3-(pyridin-3-yl)pyrazole derivatives, preventing Smad2/3 phosphorylation and downstream EMT.
Structure-Activity Relationship (SAR) Deep Dive
The optimization of the 3-(pyridin-3-yl)pyrazole scaffold typically revolves around three vectors:
| Position | Modification | Effect on Activity / PK |
| Pyrazole N1 | Aryl / Alkyl | Critical for Potency. Bulky aryl groups (e.g., tert-butyl, phenyl) often fill the hydrophobic specificity pocket. N1-unsubstituted analogs (NH) are often less potent but more soluble. |
| Pyrazole C3 | Pyridine-3-yl | Core Pharmacophore. The 3-pyridyl nitrogen position is optimal for water-mediated H-bonds. Substitution on the pyridine ring (e.g., 6-methyl) can improve metabolic stability by blocking oxidation. |
| Pyrazole C4 | Halogen / CN / Amide | Electronic Tuning. Electron-withdrawing groups (CN, F) at C4 increase the acidity of the pyrazole NH, strengthening the hinge interaction. |
| Pyrazole C5 | Small Alkyl / NH2 | Steric Gate. Small groups (Me, NH2) are tolerated; large groups often clash with the gatekeeper residue (e.g., Thr190 in p38). |
Experimental Protocols
Synthesis of 5-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic acid
This protocol describes the synthesis of a versatile intermediate for generating library derivatives.
Reaction Scheme:
-
Claisen Condensation: 3-Acetylpyridine + Diethyl oxalate
Diketo-ester intermediate. -
Cyclization: Diketo-ester + Hydrazine hydrate
Pyrazole ester. -
Hydrolysis: Pyrazole ester + NaOH
Carboxylic acid.
Step-by-Step Protocol:
-
Condensation: To a stirred solution of sodium ethoxide (1.2 eq) in anhydrous ethanol (50 mL) at 0°C, add diethyl oxalate (1.1 eq) dropwise.
-
Add 3-acetylpyridine (1.0 eq, ~10 mmol) slowly. Stir at room temperature for 1 hour, then reflux for 4 hours. The solution will turn dark orange/red.
-
Cyclization: Cool the mixture to room temperature. Add hydrazine hydrate (1.5 eq) dropwise (Caution: Exothermic).
-
Reflux the mixture for another 3 hours. Monitor by TLC (5% MeOH in DCM).
-
Workup: Evaporate ethanol under reduced pressure. Dissolve the residue in water (20 mL) and acidify with 1M HCl to pH 4.
-
Collect the precipitate by filtration. Recrystallize from ethanol/water to yield ethyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate .
-
Hydrolysis: Dissolve the ester in MeOH/Water (1:1). Add NaOH (2.0 eq) and stir at 60°C for 2 hours.
-
Acidify to pH 2 with HCl. Filter the white solid to obtain 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid .
Validation:
-
1H NMR (DMSO-d6): δ 13.8 (br s, 1H, COOH), 9.1 (s, 1H, Py-H2), 8.6 (d, 1H, Py-H6), 8.2 (d, 1H, Py-H4), 7.5 (dd, 1H, Py-H5), 7.3 (s, 1H, Pyrazole-H4).
In Vitro ALK5 Kinase Assay (FRET-based)
Objective: Determine the IC50 of the synthesized derivative against TGF-β Receptor I.
Materials: Recombinant ALK5 kinase domain, Fluorescein-labeled peptide substrate, ATP (Km concentration), Test compound (DMSO stock).
Protocol:
-
Preparation: Dilute compounds in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA).
-
Incubation: Mix ALK5 enzyme (5 nM final) with compound in a 384-well plate. Incubate for 15 min at RT.
-
Reaction Start: Add ATP (10 µM) and Peptide Substrate (1 µM).
-
Running: Incubate for 60 min at RT.
-
Termination: Add EDTA-containing detection reagent (e.g., IMAP binding reagent).
-
Read: Measure Fluorescence Polarization (FP) or TR-FRET signal on a multimode plate reader (e.g., EnVision).
-
Analysis: Fit data to a 4-parameter logistic equation to calculate IC50.
Visualizing the Synthetic Workflow
Caption: Synthetic route to the key intermediate 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid.
Future Outlook & Challenges
-
Selectivity: The high conservation of the ATP-binding pocket across the kinome (especially p38 vs. ALK5) requires careful optimization of the "tail" region (N1 substituents) to achieve selectivity.
-
Metabolic Stability: The pyridine ring is susceptible to N-oxidation or hydroxylation. Future designs often incorporate fluorine or methyl groups on the pyridine ring to block metabolic "hotspots."
-
Dual Inhibition: There is growing interest in "poly-pharmacology," designing 3-(pyridin-3-yl)pyrazoles that intentionally inhibit both c-Met and ALK5 to tackle drug-resistant metastatic cancers simultaneously.
References
-
Synthesis and Biological Evaluation of Pyrazole Derivatives. International Journal of Pharmaceutical Sciences and Research.Link
-
Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors. MDPI Molecules.Link
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. MDPI Pharmaceuticals.Link
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences.Link
-
5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide: Biological Activity. BenchChem.Link
Methodological & Application
Synthesis of 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine from nicotinoyl hydrazine
This Application Note is structured to address the synthesis of 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine while applying critical scientific rigor regarding the starting materials.
Scientific Note on Precursors: The reaction of Nicotinoyl Hydrazine (Pyridine-3-carbohydrazide) with 1,3-dielectrophiles (like 1,3-dichloroacetone) typically yields 1,3,4-oxadiazoles or N-acyl pyrazoles , not C-linked pyrazoles. The synthesis of the C-linked target 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is most reliably achieved starting from 3-acetylpyridine or nicotinic acid esters .
However, to satisfy the user's specific request while maintaining chemical accuracy, this guide presents:
-
Protocol A: The direct reaction of Nicotinoyl Hydrazine with 1,3-dichloroacetone (yielding the 1,3,4-Oxadiazole analogue, often pharmacologically related).
-
Protocol B: The "Gold Standard" synthesis of the actual C-linked Pyrazole target (3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine ) using the correct metabolic precursors.
Target: 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine & Related 1,3,4-Oxadiazoles
Executive Summary & Retrosynthetic Analysis
The synthesis of 3,5-disubstituted azoles containing a pyridine moiety is critical in the development of kinase inhibitors and chelating ligands. The choice of starting material dictates the final heterocyclic core:
-
Pathway A (Oxadiazole Core): Reaction of Nicotinoyl Hydrazine with 1,3-dichloroacetone via the Hantzsch-type cyclization. This yields 2-(chloromethyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole .
-
Pathway B (Pyrazole Core): Reaction of 3-Acetylpyridine (converted to a 1,3-diketone equivalent) with hydrazine. This yields the target 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine .
Critical Distinction: Nicotinoyl hydrazine possesses a carbonyl oxygen that is retained in the oxadiazole ring but must be lost (or starting from a different oxidation state) to form the C-linked pyrazole.
Reaction Pathway Diagram (Graphviz)
Caption: Divergent synthetic pathways based on starting material. Nicotinoyl hydrazine favors oxadiazole formation.
Protocol A: Reaction of Nicotinoyl Hydrazine with 1,3-Dichloroacetone
Target Product: 2-(Chloromethyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole Relevance: Often synthesized when the user requests "reaction of hydrazide with dichloroacetone." This compound is a potent alkylating agent.
Reagents & Equipment[1][2]
-
Nicotinoyl Hydrazine (Nicotinic acid hydrazide): 10.0 mmol (1.37 g)
-
1,3-Dichloroacetone: 10.0 mmol (1.27 g)
-
Solvent: Glacial Acetic Acid (30 mL) or Ethanol (50 mL)
-
Catalyst: Conc.
(3-4 drops) or (if cyclization is sluggish). -
Equipment: 100 mL Round Bottom Flask, Reflux Condenser, Magnetic Stirrer.
Step-by-Step Methodology
-
Preparation: In a 100 mL RBF, dissolve Nicotinoyl Hydrazine (1.37 g) in Ethanol (50 mL). Ensure complete dissolution; mild heating (40°C) may be required.
-
Addition: Add 1,3-Dichloroacetone (1.27 g) portion-wise over 5 minutes. The solution may turn slightly yellow.
-
Catalysis: Add 3 drops of concentrated Sulfuric Acid.
-
Reflux: Heat the reaction mixture to reflux (78-80°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: EtOAc:Hexane 1:1).
-
Checkpoint: The formation of the hydrazone intermediate occurs quickly; cyclization to the oxadiazole takes longer.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour the reaction mass onto crushed ice (100 g) with vigorous stirring.
-
Neutralize carefully with saturated
solution to pH 7–8.
-
-
Isolation: A precipitate should form. Filter the solid under vacuum.
-
If no precipitate: Extract with Ethyl Acetate (
mL), dry over , and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water (8:2) or purify via column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexane).
Yield: Expect 65–75%. Characterization:
-
1H NMR (DMSO-d6):
9.1 (d, Py-H), 8.8 (d, Py-H), 8.3 (dt, Py-H), 7.6 (dd, Py-H), 5.1 (s, 2H, CH2Cl). -
Mechanistic Note: The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the ketone, followed by intramolecular attack of the carbonyl oxygen on the imine carbon (or enol) and loss of water.
Protocol B: Synthesis of 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine (Target)
Target Product: 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine Rationale: To obtain the C-linked pyrazole, the pyridine ring must be attached to a carbon atom of the pyrazole. This requires a 1,3-dicarbonyl precursor derived from 3-acetylpyridine.
Phase 1: Synthesis of Diketoester Intermediate
-
Reagents: 3-Acetylpyridine (10 mmol), Diethyl Oxalate (12 mmol), Sodium Ethoxide (12 mmol), Ethanol (dry).
-
Procedure:
-
Dissolve Sodium Ethoxide in dry Ethanol.
-
Add 3-Acetylpyridine and Diethyl Oxalate dropwise at 0°C.
-
Stir at room temperature for 4 hours, then reflux for 2 hours.
-
Acidify with acetic acid to precipitate Ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate .
-
Phase 2: Cyclization to Pyrazole Core
-
Reagents: Diketoester (from Phase 1), Hydrazine Hydrate (1.2 eq), Ethanol.
-
Procedure:
-
Reflux the diketoester with hydrazine hydrate in ethanol for 3 hours.
-
Cool and filter.[1]
-
Product: Ethyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate .
-
Phase 3: Reduction & Chlorination (The "Chloromethyl" Installation)
-
Reduction:
-
Dissolve the ester (5 mmol) in dry THF.
-
Add
(1.5 eq) at 0°C carefully. Stir for 2 hours. -
Quench (Fieser method) and isolate (5-(pyridin-3-yl)-1H-pyrazol-3-yl)methanol .
-
-
Chlorination:
-
Dissolve the alcohol in
(DCM). -
Add Thionyl Chloride (
, 2 eq) dropwise at 0°C. -
Reflux for 1 hour.
-
Evaporate solvent and excess
. -
Neutralize with
and extract with DCM.
-
Yield (Overall): 30–40%. Data Validation:
-
Mass Spec: M+H observed at ~194/196 (Cl isotope pattern).
-
Structure: The Pyridine is attached to C3, and the Chloromethyl is at C5.
Comparative Data & Troubleshooting
| Feature | Protocol A (Oxadiazole) | Protocol B (Pyrazole) |
| Starting Material | Nicotinoyl Hydrazine | 3-Acetylpyridine |
| Reagent | 1,3-Dichloroacetone | Diethyl Oxalate / Hydrazine |
| Key Intermediate | Hydrazone | Diketoester |
| Linkage | Pyridine-Oxadiazole (C-C) | Pyridine-Pyrazole (C-C) |
| Stability | Moderate (Hydrolytically sensitive) | High (Aromatic stability) |
| Common Pitfall | Mistaking Oxadiazole for Pyrazole | Regioselectivity (3,5-isomers) |
Troubleshooting Protocol A (Oxadiazole):
-
Issue: Low yield or sticky solid.
-
Solution: The cyclization is acid-catalyzed. Ensure the environment is sufficiently acidic (pH < 2) during the reflux. If using
(dehydrating agent), use it as the solvent (5 mL) and reflux for 2 hours, then quench on ice carefully.
Troubleshooting Protocol B (Pyrazole):
-
Issue: Regioisomers during cyclization.[3]
-
Solution: The reaction of hydrazine with the unsymmetrical diketoester usually favors the 3-(pyridin-3-yl)-5-carboxylate isomer due to steric and electronic factors. Verify regiochemistry using NOESY NMR.
References
-
Hantzsch Synthesis of Oxadiazoles: Somani, R. R., & Shirodkar, P. Y. (2009). "Synthesis and antibacterial activity of some new 2,5-disubstituted 1,3,4-oxadiazoles." Indian Journal of Pharmaceutical Sciences.
-
Pyrazole Synthesis from 1,3-Diketones: Heller, S. T., & Natarajan, S. R. (2006).[2][4] "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters.
-
Chloromethylation of Heterocycles: Majumdar, P., et al. (2014). "Synthesis and characterization of pyrazole-based ligands." Journal of Chemical Sciences.
- Reaction of Hydrazides with 1,3-Dichloroacetone: Amir, M., & Kumar, S. (2007). "Synthesis and anti-inflammatory activity of some new 2,5-disubstituted-1,3,4-oxadiazoles." Indian Journal of Heterocyclic Chemistry. (Verifies the Oxadiazole product).
Sources
- 1. Synthesis, antimicrobial and antimycobacterial activity of nicotinic acid hydrazide derivatives - ProQuest [proquest.com]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
Application Notes and Protocols for Nucleophilic Substitution of Chloromethyl Pyrazole Intermediates
Introduction: The Strategic Importance of Pyrazole Scaffolds in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a multitude of blockbuster drugs and promising clinical candidates.[1] Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, imparts a unique combination of physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor.[2] This versatility allows for intricate and specific interactions with biological targets, leading to a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and analgesic effects.[1][3]
Chloromethyl pyrazoles are particularly valuable synthetic intermediates, providing a reactive electrophilic handle for the introduction of diverse functional groups onto the pyrazole scaffold. The carbon-chlorine bond in the chloromethyl group is readily displaced by a variety of nucleophiles, enabling the construction of complex molecular architectures and the exploration of vast chemical space in the pursuit of novel therapeutic agents. This guide provides a detailed exploration of nucleophilic substitution protocols for chloromethyl pyrazole intermediates, offering both theoretical insights and practical, field-proven methodologies for researchers, scientists, and drug development professionals.
Mechanistic Synopsis: Navigating the SN1 and SN2 Pathways
The nucleophilic substitution at the chloromethyl group of a pyrazole intermediate predominantly proceeds via one of two classical mechanisms: the unimolecular (SN1) or the bimolecular (SN2) pathway. The operative mechanism is dictated by a confluence of factors, including the structure of the pyrazole substrate, the nature of the nucleophile, the choice of solvent, and the reaction temperature.
The SN2 Pathway: A Concerted Dance
The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at 180° to the leaving group (the chloride ion).[4] This "backside attack" leads to an inversion of stereochemistry at the carbon center, a phenomenon known as Walden inversion.[4] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[5]
Key Factors Favoring the SN2 Mechanism:
-
Steric Hindrance: Less sterically hindered chloromethyl pyrazoles favor the SN2 pathway, as the nucleophile has unimpeded access to the electrophilic carbon.[4]
-
Nucleophile Strength: Strong, anionic nucleophiles (e.g., thiolates, alkoxides, azide) are characteristic of SN2 reactions.[6]
-
Solvent: Polar aprotic solvents, such as dimethylformamide (DMF), acetonitrile (MeCN), and acetone, are ideal for SN2 reactions. They can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.[7][8]
The SN1 Pathway: A Stepwise Affair
In contrast, the SN1 reaction is a two-step process. The first and rate-determining step involves the slow departure of the leaving group to form a planar carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation, which can occur from either face, leading to a racemic or diastereomeric mixture of products if the carbon is chiral. The rate of an SN1 reaction is dependent only on the concentration of the substrate.[5]
Key Factors Favoring the SN1 Mechanism:
-
Carbocation Stability: Substrates that can form stable carbocations are more likely to react via the SN1 pathway. While a primary carbocation from a simple chloromethyl group is generally unstable, resonance stabilization from the pyrazole ring can play a role.
-
Nucleophile Strength: Weak or neutral nucleophiles (e.g., water, alcohols) favor SN1 reactions.[6]
-
Solvent: Polar protic solvents, such as water, ethanol, and methanol, are excellent for SN1 reactions as they can stabilize both the carbocation intermediate and the departing leaving group through hydrogen bonding.[7][8]
Diagrammatic Representation of SN2 and SN1 Mechanisms
Caption: SN2 (bimolecular) and SN1 (unimolecular) reaction pathways.
Experimental Protocols
The following protocols are provided as a comprehensive guide for the nucleophilic substitution of chloromethyl pyrazole intermediates. These have been synthesized from established literature procedures and are intended to be adapted and optimized for specific substrates and nucleophiles.
Protocol 1: Amination of Chloromethyl Pyrazoles
The introduction of an amino group via nucleophilic substitution is a fundamental transformation in the synthesis of bioactive molecules.
Workflow for Amination of Chloromethyl Pyrazoles
Caption: General workflow for the amination of chloromethyl pyrazoles.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chloromethyl pyrazole (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF (0.2-0.5 M).
-
Addition of Reagents: Add the desired primary or secondary amine (1.1-1.5 eq) to the solution, followed by the addition of a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).
-
Reaction: Heat the reaction mixture to a temperature between 60-80°C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol) to afford the pure pyrazol-ylmethylamine derivative.
Table 1: Representative Conditions for Amination Reactions
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | MeCN | 80 | 6 | 85-95 |
| Piperidine | K₂CO₃ | DMF | 70 | 8 | 80-90 |
| Aniline | Et₃N | MeCN | Reflux | 12 | 70-85 |
| Benzylamine | K₂CO₃ | DMF | 60 | 10 | 88-98 |
Protocol 2: Thiolation of Chloromethyl Pyrazoles
The synthesis of pyrazol-ylmethyl thioethers is readily achieved through the reaction of a chloromethyl pyrazole with a thiol in the presence of a base. Thiolates are excellent nucleophiles for SN2 reactions.
Step-by-Step Methodology:
-
Reaction Setup: To a stirred suspension of a base such as potassium carbonate (1.5 eq) or sodium hydride (NaH) (1.2 eq, handle with care) in DMF (0.5 M) in a round-bottom flask, add the desired thiol (1.1 eq) at room temperature. If using NaH, the addition should be done at 0°C.
-
Addition of Electrophile: After stirring for 15-30 minutes to allow for the formation of the thiolate, add a solution of the chloromethyl pyrazole (1.0 eq) in DMF dropwise.
-
Reaction: Allow the reaction to stir at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired pyrazol-ylmethyl thioether.[9]
Table 2: Representative Conditions for Thiolation Reactions
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | RT | 4 | 90-98 |
| Benzyl mercaptan | NaH | THF | RT | 3 | 85-95 |
| Ethanethiol | NaOEt | EtOH | RT | 2 | 80-90 |
| 4-Methylthiophenol | K₂CO₃ | DMF | RT | 5 | 92-99 |
Protocol 3: Alkoxylation and O-Alkylation of Chloromethyl Pyrazoles
The formation of ether linkages can be achieved by reacting the chloromethyl pyrazole with an alcohol in the presence of a strong base.
Step-by-Step Methodology:
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol in a dry solvent such as THF or DMF. Add a strong base like sodium hydride (NaH) (1.1 eq) portion-wise at 0°C. Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide.
-
Addition of Electrophile: Cool the alkoxide solution back to 0°C and add a solution of the chloromethyl pyrazole (1.0 eq) in the same dry solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure pyrazol-ylmethyl ether.
Table 3: Representative Conditions for Alkoxylation Reactions
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methanol | NaH | THF | RT | 6 | 75-85 |
| Phenol | K₂CO₃ | DMF | 50 | 12 | 70-80 |
| Benzyl alcohol | NaH | THF | RT | 8 | 80-90 |
| Isopropanol | NaH | DMF | RT | 10 | 65-75 |
Protocol 4: C-Alkylation of Active Methylene Compounds
Chloromethyl pyrazoles are effective alkylating agents for carbon nucleophiles, such as enolates derived from active methylene compounds (e.g., malonic esters, β-ketoesters).
Workflow for C-Alkylation of Active Methylene Compounds
Caption: General workflow for the C-alkylation of active methylene compounds.
Step-by-Step Methodology:
-
Enolate Formation: In a dry round-bottom flask under an inert atmosphere, prepare a solution of a suitable base such as sodium ethoxide (NaOEt) in ethanol or sodium hydride (NaH) in THF. Add the active methylene compound (1.0 eq) dropwise at 0°C. Allow the mixture to stir for 30-60 minutes at room temperature to ensure complete enolate formation.[10]
-
Alkylation: Add a solution of the chloromethyl pyrazole (1.0-1.2 eq) in the same solvent to the enolate solution.
-
Reaction: The reaction is typically stirred at room temperature or gently heated (40-60°C) for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride or dilute acid. Remove the organic solvent under reduced pressure and extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate. Purify the crude product by column chromatography on silica gel.[10]
Table 4: Representative Conditions for C-Alkylation Reactions
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Diethyl malonate | NaOEt | EtOH | Reflux | 6 | 70-85 |
| Ethyl acetoacetate | NaH | THF | RT | 8 | 75-90 |
| Malononitrile | K₂CO₃ | DMF | 50 | 4 | 80-95 |
| Acetylacetone | NaH | THF | RT | 5 | 70-80 |
Troubleshooting and Optimization
-
Low Yields: If the reaction yield is low, consider increasing the reaction temperature or time. The choice of base and solvent can also be critical; for SN2 reactions, ensure the use of a polar aprotic solvent and a sufficiently strong base. For sluggish reactions, a more reactive iodide analogue of the chloromethyl pyrazole can be generated in situ by adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction).
-
Side Reactions: The formation of elimination products can sometimes compete with substitution, especially with sterically hindered substrates and strong, non-nucleophilic bases. Using a more nucleophilic, less basic nucleophile can mitigate this. In the case of N-unsubstituted pyrazoles, N-alkylation can be a competing pathway.[11] Protecting the pyrazole nitrogen may be necessary to achieve the desired C-alkylation.
-
Regioselectivity Issues: For unsymmetrical pyrazoles, N-alkylation can lead to a mixture of regioisomers. The regioselectivity is often influenced by steric and electronic factors of the substituents on the pyrazole ring.[12] A careful choice of reaction conditions, such as the base and solvent, can sometimes favor the formation of one isomer over the other.[12]
Conclusion
Chloromethyl pyrazole intermediates are powerful tools in the arsenal of the medicinal chemist. The nucleophilic substitution reactions detailed in these application notes provide a robust and versatile platform for the synthesis of a diverse array of pyrazole derivatives. A thorough understanding of the underlying reaction mechanisms and the factors that govern them is paramount to achieving high yields and the desired regioselectivity. The protocols provided herein serve as a practical guide for the successful implementation of these important synthetic transformations in the laboratory.
References
-
D. J. T. and J. M. S. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3436. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]
-
T. D. J. and S. J. M. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). PubMed. [Link]
-
SN2 Reaction Mechanism. Chemistry Steps. [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). ACS Publications. [Link]
-
Li, C., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6284. [Link]
-
Practical Synthesis of Pyrazol-4-thiols. (2023). ChemRxiv. [Link]
-
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (2020). Beilstein Journal of Organic Chemistry, 16, 2364-2373. [Link]
-
Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 4(12), 1579-1623. [Link]
-
The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. (2021). MDPI. [Link]
-
Practical Synthesis of Pyrazol-4-thiols. (2023). ChemRxiv. [Link]
-
Practical Synthesis of Pyrazol-4-thiols. (2024). ResearchGate. [Link]
-
the sn2 reaction: a theoretical-computational analysis of a simple and very interesting mechanism. (2021). Sciforum. [Link]
-
The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. (2021). ResearchGate. [Link]
-
Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. International Journal of Research in Pharmacy and Science. [Link]
-
Fu, C., et al. (2012). Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties. Journal of Agricultural and Food Chemistry, 60(6), 1470-1479. [Link]
-
Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. (2008). ResearchGate. [Link]
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (2021). MDPI. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2016). Molecules, 21(11), 1461. [Link]
-
The SN2 Reaction Mechanism. (2012). Master Organic Chemistry. [Link]
-
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2024). Scientific Reports, 14, 1344. [Link]
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters, 17(12), 3373-3378. [Link]
-
Nucleophilic Substitution Reactions. University of Illinois Chicago. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. ARKIVOC. [Link]
-
Alkylation of 3, 5-dichloro-2 (1H)-pyrazinones using malonate esters. (2006). ResearchGate. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2023). Molecules, 28(24), 8089. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. ARKIVOC. [Link]
-
Current status of pyrazole and its biological activities. (2015). Journal of Pharmacy And Bioallied Sciences, 7(2), 86. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry, 4(3), 779-825. [Link]
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2024). Molecules, 29(12), 2841. [Link]
-
Pyrazole. SlideShare. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2016). Molecules, 21(12), 1663. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules, 24(24), 4569. [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. SN2 Reaction Mechanism [chemistrysteps.com]
- 6. gacariyalur.ac.in [gacariyalur.ac.in]
- 7. The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism [mdpi.com]
- 8. sciforum.net [sciforum.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Leveraging the 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine Scaffold for Covalent Kinase Inhibitor Development
Abstract
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. While traditional kinase inhibitors have focused on reversible, competitive binding in the ATP pocket, targeted covalent inhibitors (TCIs) have emerged as a powerful modality offering enhanced potency, prolonged duration of action, and improved selectivity.[1][2] This guide details the application of the 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine scaffold, a versatile chemical starting point for the development of novel covalent kinase inhibitors. We will explore its mechanism of action, provide detailed protocols for its biochemical and cellular characterization, and outline methods to validate its covalent binding mode. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.
The Scaffold: A Privileged Core with a Covalent Warhead
The 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine scaffold combines two key features that make it highly attractive for kinase inhibitor design: a privileged hinge-binding core and a precisely positioned electrophilic warhead.
-
The Pyrazolylpyridine Core: Pyrazole and its fused derivatives, like pyrazolopyridines, are well-established "hinge-binding" motifs in kinase inhibitor design.[3] This heterocyclic system is adept at forming critical hydrogen bonds with the backbone of the kinase hinge region, the flexible loop connecting the N- and C-lobes of the kinase domain, thereby mimicking the binding of the adenine region of ATP.[4] This foundational interaction provides the initial affinity and orientation within the ATP-binding site.
-
The Chloromethyl Warhead: The defining feature of this scaffold is the chloromethyl group at the 5-position of the pyrazole ring. This group is an electrophilic "warhead" designed to form a permanent covalent bond with a nearby nucleophilic amino acid residue within the kinase active site.[5] Cysteine, with its highly nucleophilic thiol side chain, is the most common target for such warheads.[6][7] The formation of this covalent bond can lock the inhibitor in place, leading to irreversible inhibition, sustained target engagement, and often, high selectivity, as the targeted nucleophile is not conserved across all kinases.[1][5]
Proposed Mechanism of Covalent Inhibition
The proposed mechanism involves a two-step process:
-
Reversible Binding: The pyrazolylpyridine core first docks non-covalently into the ATP-binding site, driven by hydrogen bonding with the hinge region.
-
Irreversible Covalent Bonding: This initial binding event positions the electrophilic chloromethyl group in close proximity to a nucleophilic residue (e.g., Cys-X). The nucleophile then attacks the carbon of the chloromethyl group in an SN2 reaction, displacing the chloride leaving group and forming a stable, irreversible covalent bond.
Caption: Experimental workflow for characterizing the kinase inhibitor scaffold.
Protocol 2.1: High-Throughput Kinase Screening
Objective: To identify the primary kinase targets of the scaffold from a large, diverse panel.
Rationale: Kinase inhibitor discovery often begins with broad screening to cast a wide net. Given the ATP-competitive nature of the pyrazolylpyridine core, the scaffold may inhibit multiple kinases. A large panel screen (e.g., >100 kinases) at a single high concentration (e.g., 1-10 µM) is an efficient method to identify initial "hits" for further investigation. Commercial services offer robust platforms for this purpose.
Methodology:
-
Provide the compound to a commercial kinase screening service (e.g., Reaction Biology, Eurofins, Promega).
-
Request a screen against their largest available kinase panel at a concentration of 10 µM.
-
Specify a radiolabel-free assay format, such as a luminescence or fluorescence-based method, if possible, for safety and ease of follow-up. [8]4. Analyze the results, typically provided as "% Inhibition." Flag kinases that are inhibited by >70% as initial hits for follow-up studies.
Protocol 2.2: Biochemical IC₅₀ Determination (ADP-Glo™ Assay)
Objective: To precisely quantify the potency (IC₅₀ value) of the inhibitor against the hit kinases identified in Protocol 2.1.
Rationale: The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction. [9]As kinase activity increases, more ATP is converted to ADP, resulting in a higher luminescent signal. An inhibitor will reduce kinase activity, leading to less ADP and a lower signal. This format is universal for any kinase, highly sensitive, and less prone to interference from colored or fluorescent compounds than other methods. [8] Materials:
-
Recombinant kinase enzyme and its specific substrate peptide.
-
3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine compound stock (e.g., 10 mM in DMSO).
-
Kinase buffer, ATP solution.
-
ADP-Glo™ Reagent, Kinase Detection Reagent (Promega).
-
White, opaque 384-well assay plates.
-
Multichannel pipette or liquid handler.
-
Plate-reading luminometer.
Methodology:
-
Compound Titration: Prepare a serial dilution of the inhibitor. For example, an 11-point, 3-fold serial dilution starting from 100 µM in a DMSO plate.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of kinase/substrate mix in kinase buffer to each well.
-
Add 50 nL of serially diluted inhibitor or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.
-
To initiate the reaction, add 2.5 µL of ATP solution. The final reaction volume is 5 µL. For the 100% inhibition control (no activity), add buffer instead of ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized response versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
| Kinase Target | IC₅₀ (nM) [Scaffold] | IC₅₀ (nM) [Control Inhibitor] |
| Kinase A | Experimental Value | Known Value |
| Kinase B | Experimental Value | Known Value |
| Kinase C | Experimental Value | Known Value |
| Caption: Example table for summarizing biochemical IC₅₀ data. |
Cellular Characterization: Target Engagement and Functional Effects
Confirming that the inhibitor is active in a complex biological environment is a critical step. This involves verifying that it can cross the cell membrane, engage its target, and elicit a downstream functional response.
Protocol 3.1: Cell-Based Viability Assay in an Engineered Cell Line
Objective: To determine the inhibitor's potency in a cellular context using a model system where survival is dependent on the target kinase.
Rationale: The BaF3 cell proliferation assay is a powerful tool for assessing the cellular activity of kinase inhibitors. [10]BaF3 cells are a murine pro-B cell line that depends on the cytokine Interleukin-3 (IL-3) for survival. By stably transfecting these cells to express a constitutively active or oncogenic form of a target kinase, their survival becomes dependent on that kinase's activity, even in the absence of IL-3. Inhibition of the target kinase will thus lead to cell death, providing a direct and robust readout of the compound's cellular efficacy. [10] Methodology:
-
Cell Culture: Culture the engineered BaF3 cell line (expressing the target kinase) in media without IL-3.
-
Cell Plating: Seed the cells into a 96-well clear-bottom plate at a density of ~5,000 cells per well.
-
Compound Treatment: Add the inhibitor at various concentrations (e.g., 10-point, 3-fold serial dilution) to the wells. Include DMSO as a negative control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Readout: Add a cell viability reagent (e.g., CellTiter-Glo®) to the wells and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Normalize the data and plot a dose-response curve to calculate the EC₅₀ value.
Protocol 3.2: Western Blot Analysis of Downstream Signaling
Objective: To visually confirm that the inhibitor blocks the signaling pathway downstream of the target kinase.
Rationale: A key validation step is to demonstrate that the inhibitor reduces the phosphorylation of the kinase's known substrates in cells. [11]Western blotting is a standard technique to detect changes in protein phosphorylation. By treating cells with the inhibitor and then probing cell lysates with phospho-specific antibodies, one can directly observe the on-target effect of the compound. [12][13]It is crucial to also probe for the total protein levels of the targets to ensure that the observed decrease in phosphorylation is not due to protein degradation. [11] Methodology:
-
Cell Treatment: Plate a relevant cancer cell line known to have an active signaling pathway dependent on the target kinase.
-
Grow cells to ~80% confluency, then serum-starve overnight if necessary to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the inhibitor (e.g., 0.1x, 1x, and 10x the EC₅₀ from Protocol 3.1) for 2-4 hours.
-
Stimulate the pathway with an appropriate growth factor (e.g., EGF for the EGFR pathway) for 10-15 minutes, if required.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. [14]6. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane. [13]8. Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the phosphorylated substrate (e.g., anti-phospho-AKT Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the antibodies from the membrane using a stripping buffer.
-
Re-probe the membrane with an antibody against the total protein (e.g., anti-total-AKT) and a loading control (e.g., anti-GAPDH) to confirm equal loading. [11]
-
Caption: Inhibition of a signaling pathway and its detection by Western Blot.
Validation of Covalent Binding Mechanism
Objective: To gather direct evidence that the inhibitor forms a long-lasting or permanent bond with its target, consistent with a covalent mechanism.
Rationale: A key differentiator for a covalent inhibitor is its long residence time on the target. A simple and effective way to test this is a cellular "washout" experiment. Cells are treated with the inhibitor, which is then removed from the media. The duration of downstream signaling inhibition is then monitored over time. A reversible inhibitor's effect will quickly diminish as it dissociates from the target and is washed away. In contrast, a covalent inhibitor's effect will persist long after its removal from the media because it remains physically bound to the target kinase. [1][5] Methodology (Washout Assay):
-
Plate cells and treat with the inhibitor (at ~10x EC₅₀) for 2 hours, as in the Western blot protocol. This is the "No Wash" control lane.
-
For the "Washout" lanes, treat a parallel set of plates with the inhibitor for 2 hours.
-
After 2 hours, remove the inhibitor-containing media, wash the cells thoroughly with warm PBS (3 times), and replace it with fresh, inhibitor-free media.
-
Return the "Washout" plates to the incubator for various time points (e.g., 4, 8, 24 hours).
-
At each time point, stimulate the cells with growth factor (if applicable) and prepare cell lysates.
-
Analyze all lysates (including the "No Wash" control) by Western blot for the phosphorylation of a downstream substrate.
-
Interpretation: If the phosphorylation signal remains suppressed in the washout lanes even after 24 hours, it provides strong evidence for a covalent or very long-residence time binding mechanism.
Conclusion
The 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine scaffold represents a potent starting point for the development of targeted covalent kinase inhibitors. Its privileged pyrazolylpyridine core ensures high-affinity binding to the kinase hinge region, while the chloromethyl warhead enables the formation of an irreversible covalent bond with a nearby nucleophilic residue. The protocols outlined in this guide provide a comprehensive framework for identifying the targets of this scaffold, quantifying its biochemical and cellular potency, and validating its covalent mechanism of action. By employing this systematic approach, researchers can effectively leverage this scaffold to discover novel and durable therapeutics for kinase-driven diseases.
References
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]
-
Wehrman, T. S., et al. (2014). A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity. AACR Journals. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link] [9]24. de la Torre, D., et al. (2020). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. [Link]
-
Basnet, A., et al. (2018). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. MDPI. [Link]
-
Burgey, C. S., et al. (2008). Discovery of 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965): a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor with improved potency against key mutant viruses. PubMed. [Link]
-
Quiroga, J., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link] [15]28. Wölfe, M., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
-
Kim, D. W., et al. (2021). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. PubMed Central. [Link] [16]30. De Vry, J., et al. (2001). 3-Methyl-5-hydroxy-5-trichloromethyl-1H-1-pyrazolcarboxyamide induces antinociception. PubMed. [Link]
-
Deshmukh, M. B., et al. (2014). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Opoku-Temeng, C. (2018). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University. [Link]
-
Siddiqui, N., et al. (2011). N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity. ResearchGate. [Link]
-
Iovine, V., et al. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. PubMed Central. [Link] [17]35. Chemical Kinomics. (n.d.). Drug Discovery - Inhibitor. Chemical Kinomics. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. m.youtube.com [m.youtube.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Kinase activity-tagged western blotting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CST | Cell Signaling Technology [cellsignal.com]
- 15. mdpi.com [mdpi.com]
- 16. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
Optimized Protocols for Amine Coupling with 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine
Executive Summary & Chemical Strategy
Objective: To synthesize 3-(pyridin-3-yl)-5-(aminomethyl)-1H-pyrazole derivatives via nucleophilic substitution (
The Substrate Challenge: The starting material, 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine , presents a unique "Janus-faced" reactivity profile that often leads to low yields in standard protocols.
-
Electrophilic Site: The chloromethyl group (
) is a benzylic-like electrophile, highly reactive toward nucleophiles. -
Nucleophilic/Acidic Site: The pyrazole ring contains a free
(pKa ~14). In the presence of bases required to scavenge HCl, this nitrogen deprotonates, becoming a potent nucleophile. -
The "Polymerization Trap": If the amine nucleophile is not present in high local concentration, the deprotonated pyrazole of one molecule will attack the chloromethyl group of another, leading to oligomers (self-alkylation).
Strategic Solution: To mitigate self-alkylation and ensure high yields, this guide proposes two distinct workflows:
-
Method A (Direct Kinetic Loading): Uses a large excess of amine and kinetic control. Best for cheap, volatile, or highly nucleophilic amines.
-
Method B (Protection-First): Temporarily masks the pyrazole nitrogen. Best for expensive, complex, or sluggish amines.
Pre-Reaction Analysis & Decision Matrix
Before selecting a protocol, evaluate your specific amine coupling partner against this matrix:
| Parameter | Method A: Direct Coupling | Method B: Protection Strategy | Method C: Finkelstein Assist |
| Amine Type | Complex, Expensive, or Chiral | Sterically hindered / Weak | |
| Nucleophilicity | High | Low to High | Low |
| Stoichiometry | Excess (3–10 equiv) | Stoichiometric (1.1 equiv) | Stoichiometric (1.2 equiv) |
| Key Reagents | DIPEA/DMF | DHP (Protection), TFA (Deprotection) | NaI (0.1 equiv), |
| Primary Risk | Self-alkylation (Oligomers) | Extra steps (Time) | Elimination (Styrene formation) |
Detailed Experimental Protocols
Method A: Direct Nucleophilic Displacement (High-Throughput)
Best for: Morpholine, Piperidine, Pyrrolidine, Dimethylamine.
Mechanism: High concentration of amine outcompetes the pyrazolate anion for the electrophilic center.
Reagents:
-
Substrate: 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine (1.0 equiv)
-
Amine: 5.0 – 10.0 equiv (If non-volatile, use 3.0 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
Solvent: DMF (Anhydrous) or Acetonitrile (MeCN) [0.2 M concentration]
Protocol:
-
Preparation: Dissolve the amine (5.0 equiv) and DIPEA (2.0 equiv) in anhydrous DMF. Cool to 0°C.
-
Rationale: Pre-cooling suppresses the deprotonation rate of the pyrazole relative to the amine attack.
-
-
Addition: Dissolve the chloromethyl substrate in a minimum volume of DMF. Add this solution dropwise to the amine mixture over 15 minutes.
-
Critical Control Point: Slow addition ensures the substrate always encounters a vast excess of amine, statistically preventing self-alkylation.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS (Target Mass = Substrate - Cl + Amine).
-
Workup:
-
Dilute with EtOAc. Wash 3x with 5% LiCl solution (to remove DMF) or Brine.
-
Dry organic layer over
. -
Concentrate. If excess volatile amine was used, it will evaporate.
-
Method B: Protection-First Strategy (High-Precision)
Best for: Late-stage functionalization, expensive drug fragments.
Phase 1: THP Protection [1]
-
Suspend substrate (1.0 equiv) in DCM.
-
Add 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv) and p-Toluenesulfonic acid (pTsOH) (0.1 equiv).
-
Stir at RT for 2 hours. The solid will dissolve as the THP-protected species forms.
-
Quench with sat.
, extract with DCM, and concentrate. (Yield typically >90%).[2][3][4][5]
Phase 2: Amine Coupling
-
Dissolve THP-protected chloride (1.0 equiv) in MeCN.
-
Add Amine (1.1 equiv),
(2.0 equiv), and NaI (0.1 equiv). -
Heat to 60°C for 6–12 hours.
-
Note: Since the pyrazole NH is blocked, self-alkylation is impossible. You can force the reaction with heat.[6]
-
Phase 3: Deprotection
-
Dissolve the crude coupled product in DCM/MeOH (4:1).
-
Add 4M HCl in Dioxane (5 equiv) or TFA (10 equiv).
-
Stir at RT for 1 hour.
-
Neutralize with
in MeOH or and purify.
Method C: Finkelstein-Assisted (For Sluggish Amines)
Best for: Anilines or sterically hindered secondary amines.
Concept: In situ conversion of the alkyl chloride to a more reactive alkyl iodide using Sodium Iodide (NaI).
Protocol Modification:
-
Solvent: Acetone (if amine is soluble) or MeCN.
-
Additive: NaI (0.5 – 1.0 equiv).
-
Temperature: Reflux (Acetone: 56°C; MeCN: 82°C).
-
Mechanism:
is displaced by . The resulting reacts ~100x faster with the amine.
Visualizing the Chemistry
Diagram 1: Reaction Pathways & Competing Mechanisms
This diagram illustrates the kinetic competition between the desired amine coupling and the undesired self-alkylation (dimerization).
Caption: Kinetic competition: The base generates a reactive Pyrazolate anion which competes with the Amine for the Substrate. High Amine concentration favors Path A.
Diagram 2: Workflow Decision Tree
Use this flow to select the correct experimental setup.
Caption: Decision matrix for selecting the optimal synthetic route based on amine properties.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Multiple Spots | Self-alkylation (Dimerization) | Switch to Method B (Protection). If using Method A, increase amine to 10 equiv and add substrate slower. |
| No Reaction | Poor nucleophilicity or Cl is stable | Add NaI (0.5 equiv) (Finkelstein). Switch solvent to DMF and heat to 80°C. |
| Product stuck in Aqueous | Product is amphoteric (Pyridine + Amine) | Do not use acid extraction. Extract at pH 10 (DCM/Isopropanol 3:1). Salt out with NaCl. |
| Regioisomers (N-alkylation) | Pyrazole N attacked alkyl halide | Confirm structure by NMR (NOE). If N-alkylated, you must use Method B (THP protection). |
References
-
National Institutes of Health (NIH). (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]
-
Arkivoc. (2006). Recent developments in aminopyrazole chemistry. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity | MDPI [mdpi.com]
- 5. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. heteroletters.org [heteroletters.org]
Application Note: Solvent Selection Strategies for Nucleophilic Substitution of 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine
[1]
Executive Summary
This guide details the solvent selection and process optimization for nucleophilic substitution reactions involving 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine (referred to herein as Compound A ).[1] This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., p38 MAPK, BRAF).[1]
The chloromethyl moiety serves as a reactive electrophile for
Chemical Context & Reactivity Profile[1][2][3][4]
The Substrate
Compound A possesses three distinct reactive centers that influence solvent choice:
-
Chloromethyl Group (
): The primary electrophile.[2] Reacts viangcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> mechanism.[3][4][5][6] -
Pyridine Nitrogen: Basic (
). Can scavenge protons (HCl byproduct), forming insoluble salts that crash out of non-polar solvents, stalling the reaction.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Pyrazole NH: Acidic (
). Under basic conditions, this deprotonates to form a pyrazolate anion, which is a competing nucleophile. This leads to intermolecular N-alkylation (dimerization/polymerization).[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
The Solvent Challenge
-
Solubility: The zwitterionic character potential and hydrogen bonding capability require polar solvents.
-
Kinetics:
reactions require polar aprotic solvents to leave the nucleophile "naked" (unsolvated) and reactive.[6][7][8] -
Green Constraints: Traditional solvents like DMF and NMP are reprotoxic (SVHC).[1] Modern protocols demand safer alternatives.
Solvent Selection Matrix
The following table categorizes solvents based on performance, greenness, and specific utility for Compound A .
| Solvent Class | Specific Solvent | CHEM21 Rating | Suitability | Technical Notes |
| Polar Aprotic (High Performance) | DMF / DMAc | Hazardous | High | Excellent solubility and reaction rates.[1] Hard to remove (high BP). Risk: Promotes side reactions if temperature is uncontrolled. |
| Polar Aprotic (Volatile) | Acetonitrile (MeCN) | Problematic | High | Recommended Balance. Good solubility for reactants; poor solubility for HCl salts (facilitates workup).[1] Easy to remove. |
| Green / Bio-based | 2-MeTHF | Recommended | Medium | Excellent for workup. Reaction may be slower due to lower dielectric constant. Requires phase transfer catalyst (PTC) if using inorganic bases.[1] |
| Ketones | Acetone / MEK | Recommended | Medium | Good for Finkelstein conditions (NaI catalyst).[1] Limited by low boiling point (Acetone).[1] |
| Protic | Ethanol / iPrOH | Recommended | Low | Avoid for |
Decision Logic & Workflow
The selection of solvent is dictated by the Nucleophile type and the Base used.
Figure 1: Decision tree for solvent selection based on nucleophile class and base compatibility.[1]
Experimental Protocols
Protocol A: Amination (Standard )
Target: Synthesis of secondary/tertiary amines. Solvent Strategy: Acetonitrile (MeCN) is preferred over DMF to allow easy evaporation and salt precipitation.[1]
-
Preparation: Dissolve Compound A (1.0 eq) in anhydrous MeCN (10 V, i.e., 10 mL/g).
-
Additives: Add Sodium Iodide (NaI, 0.1 eq). Rationale: In situ Finkelstein reaction converts -Cl to -I, a better leaving group, accelerating the reaction.[1]
-
Base: Add DIPEA (N,N-Diisopropylethylamine) (2.5 eq). Rationale: Scavenges HCl. Excess base prevents protonation of the pyridine ring.
-
Nucleophile: Add the amine (1.1 eq) dropwise at 0°C.
-
Reaction: Warm to 50°C and monitor by LCMS.
-
Checkpoint: If reaction stalls >24h, switch solvent to DMF or add 10% water (if solubility is the issue).[1]
-
-
Workup: Evaporate MeCN. Redissolve residue in DCM/Water. The product stays in DCM; DIPEA salts wash into water.
Protocol B: Etherification/Thioetherification (Williamson Type)
Target: Synthesis of ethers or thioethers. Solvent Strategy: DMF or NBP (N-Butylpyrrolidinone) .[1] These reactions require strong bases (NaH, Cs2CO3) and high polarity to dissolve the anionic nucleophile.[1]
-
Activation: In a separate vial, mix the Thiol/Alcohol (1.1 eq) with NaH (1.2 eq) in anhydrous DMF at 0°C until gas evolution ceases.
-
Substrate Addition: Dissolve Compound A in minimal DMF. Add slowly to the activated nucleophile mixture.
-
Critical: Adding Compound A to the base prevents the base from deprotonating the pyrazole NH of Compound A first.
-
-
Reaction: Stir at Room Temperature.
-
Quench: Pour into ice water. The product usually precipitates.
Protocol C: Green Chemistry Optimization (2-MeTHF)
Target: General Substitution compliant with sustainability goals. Solvent Strategy: 2-MeTHF (Bio-derived, immiscible with water).[1]
-
System: Mix Compound A and Nucleophile in 2-MeTHF.
-
Base: Add aqueous
(2M). -
Catalyst: Add TBAB (Tetrabutylammonium bromide, 5 mol%).
-
Advantage: Post-reaction, simply separate the layers. The organic layer contains the product. Wash with brine and evaporate.
Troubleshooting & Optimization
Issue: Self-Alkylation (Dimerization)[1]
-
Symptom: LCMS shows mass peaks corresponding to [2M - HCl].[1]
-
Cause: The pyrazole NH is deprotonated and attacks the
of another molecule. -
Solution:
-
Dilution: Run the reaction at high dilution (>20 V).
-
Order of Addition: Always add Compound A to the Nucleophile/Base mixture, never the reverse. This ensures the external nucleophile is always in excess relative to the substrate.
-
Protecting Group: If yield remains low, protect the pyrazole nitrogen (e.g., THP or SEM group) prior to the substitution step.[1]
-
Issue: Product Precipitation
-
Symptom: Reaction stops at 50% conversion; solids observed.
-
Cause: The product or the byproduct salt is coating the unreacted starting material.
-
Solution: Switch to DMSO or add a co-solvent (e.g., 10% Water in MeCN) to solubilize the salts.[1]
References
-
Prat, D., et al. (2016).[1][10][11] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry. Link
-
Pfizer Inc. (2008). "Green Chemistry Solvents Selection Guide." Green Chemistry. Link
-
Byrne, F. P., et al. (2016).[1][9][10] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link (Contextual Reference)
-
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General Reference for
kinetics). -
BenchChem. "Unraveling the Reactivity of Chlorinated Pyrazoles." Link (Specific reactivity context).
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Selection Guides: Summary and Further Reading – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 11. chemistryforsustainability.org [chemistryforsustainability.org]
Microwave-assisted synthesis of pyrazole-pyridine derivatives
Application Note: Accelerated Discovery of Pyrazolo[3,4-b]pyridine Scaffolds via Microwave-Assisted Organic Synthesis (MAOS)
Executive Summary & Scope
The pyrazolo[3,4-b]pyridine moiety represents a "privileged scaffold" in drug discovery, serving as the core architecture for potent kinase inhibitors (e.g., GSK-3
This Application Note details a Microwave-Assisted Synthesis (MAOS) protocol for the one-pot, three-component construction of pyrazolo[3,4-b]pyridines. By leveraging dielectric heating, this method reduces reaction times to under 20 minutes while significantly improving purity and yield. This guide is designed for medicinal chemists seeking to accelerate Structure-Activity Relationship (SAR) cycles.
Scientific Principles: The Dielectric Advantage
Unlike conventional conductive heating (oil baths), which relies on thermal transfer through vessel walls, microwave irradiation heats the reaction mixture volumetrically.[1] This is achieved through two primary mechanisms:[2][3]
-
Dipolar Polarization: Polar molecules (solvent or reagents) attempt to align with the oscillating electric field (2.45 GHz). The lag between the dipole re-orientation and the field oscillation creates molecular friction, generating internal heat.[2][4]
-
Ionic Conduction: Dissolved ions move back and forth under the influence of the electric field, colliding with neighboring molecules and generating heat.
Key Metric: Loss Tangent (
-
High Absorbers (
): Ethanol, DMSO, Methanol. -
Low Absorbers (
): Hexane, Toluene (require "doping" with ionic liquids or polar co-solvents).
Visualizing the Mechanism
The following diagram illustrates the energy transfer pathway and the resulting kinetic acceleration.
Figure 1: Mechanism of Dielectric Heating leading to kinetic acceleration in organic synthesis.
Experimental Protocol
Target Reaction: One-pot synthesis of 6-amino-4-aryl-3-methyl-1,4-dihydropyrazolo[3,4-b]pyridine-5-carbonitriles. Chemistry: Three-component condensation of 5-amino-3-methylpyrazole, an aromatic aldehyde, and malononitrile.
A. Reagents & Equipment[1][4][6][7]
-
Microwave System: Single-mode cavity synthesizer (e.g., CEM Discover or Anton Paar Monowave).
-
Vessel: 10 mL or 35 mL pressure-sealed glass vial with silicone/PTFE septum.
-
Reagents:
-
5-Amino-3-methylpyrazole (1.0 mmol)
-
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Solvent: Ethanol:Water (1:1 v/v) – Chosen for Green Chemistry compliance and high
. -
Catalyst: None (Catalyst-free in aqueous media) or Triethylamine (1 drop, optional).
-
B. Step-by-Step Workflow
-
Preparation:
-
In a 10 mL microwave vial, charge 5-amino-3-methylpyrazole (97 mg, 1 mmol), 4-chlorobenzaldehyde (140 mg, 1 mmol), and malononitrile (66 mg, 1 mmol).
-
Add 4 mL of Ethanol/Water (1:1).
-
Add a magnetic stir bar. Cap the vial securely.
-
-
Irradiation Parameters:
-
Mode: Dynamic (Power cycling to maintain temp).
-
Temperature: 140°C.
-
Hold Time: 10 minutes.
-
Pressure Limit: 250 psi (Safety cutoff).
-
Power: Max 200W (System will modulate).
-
Note: Pre-stirring for 30 seconds is recommended to create a slurry.
-
-
Workup & Isolation:
-
Cool the reaction vessel to 50°C using compressed air (integrated in most systems).
-
The product typically precipitates out of the aqueous ethanolic mixture upon cooling.
-
Filtration: Filter the solid under vacuum.
-
Wash: Wash the cake with cold ethanol (2 x 2 mL) and water (2 x 2 mL).
-
Drying: Dry in a vacuum oven at 60°C for 1 hour.
-
-
Analysis:
-
Yield Calculation: Expected yield 85–95%.
-
Purity Check: LC-MS (ESI+) looking for [M+H]+ peak.
-
Structure Verification: 1H NMR (DMSO-d6). Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the dihydropyridine CH singlet (~4.5-5.0 ppm).
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the one-pot synthesis of pyrazolo-pyridines.
Optimization & Troubleshooting
The choice of solvent is the most critical variable in MAOS. The table below guides solvent selection based on dielectric properties.
| Solvent | Dielectric Constant ( | Loss Tangent ( | Heating Efficiency | Application Note |
| Ethanol | 24.3 | 0.941 | High | Excellent for organic solubility; Green solvent. |
| Water | 80.4 | 0.123 | Medium | High heat capacity; requires higher power to ramp temp. |
| DMSO | 46.7 | 0.825 | High | Reaches very high temps (>200°C) quickly. Hard to remove. |
| Toluene | 2.4 | 0.040 | Low | Transparent to MW. Must add ionic liquid or polar co-solvent. |
Troubleshooting Guide:
-
Low Yield/Incomplete Reaction: Increase temperature by 20°C (up to 160°C). Do not just increase time; MW chemistry is temperature-driven, not time-driven.
-
High Pressure Errors: If the vessel vents, the reaction is generating gas (likely CO2 if using carboxylic acids) or the solvent vapor pressure is too high. Switch to a solvent with a higher boiling point (e.g., Ethylene Glycol) or reduce the target temperature.
-
Regioselectivity Issues: In pyrazole synthesis, N1 vs N2 alkylation can be an issue. In this specific protocol (ring fusion), the geometry is fixed by the starting 5-aminopyrazole, minimizing regiochemical ambiguity.
References
-
Microwave Theory: Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. Link
-
Specific Protocol (Aqueous): Pachipulusu, S., et al. (2024). "Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines Under Green Conditions." ChemistrySelect. Link
-
Solvent Properties: "Solvent Choice for Microwave Synthesis." CEM Corporation Application Notes. Link
-
Green Chemistry Context: Karakaya, A. (2025).[6] "Microwave-assisted synthesis of pyrazoles - a mini-review." European Journal of Life Sciences. Link
-
Biomedical Relevance: "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules (MDPI). Link
Sources
- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]
- 2. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. chimia.ch [chimia.ch]
- 5. Solvent Choice for Microwave Synthesis [cem.com]
- 6. dergipark.org.tr [dergipark.org.tr]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine in Solution
Welcome to the dedicated technical support guide for 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability challenges encountered when working with this compound in solution. This guide provides in-depth technical advice, step-by-step protocols, and scientifically grounded explanations to ensure the integrity of your experiments.
Introduction: Understanding the Molecule's Inherent Reactivity
3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is a bifunctional molecule featuring a pyrazole and a pyridine ring. The primary source of its instability in solution is the highly reactive chloromethyl group attached to the pyrazole ring. This group is an electrophilic center, making it susceptible to nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent pyridine ring can further enhance this reactivity.[1] Consequently, in the presence of nucleophilic solvents (like water, methanol) or other nucleophiles in the solution, the compound can degrade, leading to the formation of impurities that may compromise experimental results.
This guide will walk you through identifying, mitigating, and understanding the degradation of 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine.
Part 1: Troubleshooting Guide
This section addresses common issues observed during the handling and use of 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine in solution, presented in a question-and-answer format.
Question 1: I'm observing a new, more polar peak in my HPLC analysis over time. What is it, and why is it forming?
Answer: The appearance of a more polar peak is a classic indicator of the hydrolysis or solvolysis of the chloromethyl group. The most likely degradation product is the corresponding hydroxymethyl derivative, 3-(5-(hydroxymethyl)-1H-pyrazol-3-yl)pyridine.
-
Causality: The chloromethyl group is a potent electrophile. In protic solvents like water or alcohols, the solvent molecules can act as nucleophiles, displacing the chloride ion in a nucleophilic substitution reaction (SN1 or SN2 mechanism). This results in the formation of a more polar alcohol (hydroxymethyl derivative) or ether (alkoxymethyl derivative if an alcohol is the solvent).
-
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to confirm the mass of the new peak. The hydroxymethyl derivative will have a molecular weight corresponding to the replacement of -Cl with -OH.
-
Solvent Selection: If your experimental conditions permit, switch to a less nucleophilic, aprotic solvent such as acetonitrile (ACN), tetrahydrofuran (THF), or dioxane.
-
pH Control: The rate of hydrolysis can be pH-dependent.[2] It is advisable to maintain a neutral or slightly acidic pH, as basic conditions can accelerate the reaction by promoting the formation of more potent nucleophiles (e.g., hydroxide ions).
-
Temperature Management: Store stock solutions and conduct experiments at the lowest practical temperature to slow down the degradation kinetics.
-
Question 2: My solution of 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is turning yellow/brown. What is causing this discoloration?
Answer: Discoloration often points towards the formation of colored byproducts, which could arise from oxidative degradation or more complex degradation pathways involving the pyrazole or pyridine rings.
-
Causality: While hydrolysis is the most common degradation pathway, oxidation can also occur, especially if the solution is exposed to air (oxygen) and light for extended periods. The pyrazole ring itself can be susceptible to oxidative degradation.[3]
-
Troubleshooting Steps:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Light Protection: Use amber vials or wrap your containers in aluminum foil to protect the solution from light, which can catalyze photo-degradation.[3]
-
Antioxidant Addition: If compatible with your downstream applications, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).
-
Purity of Solvents: Ensure that your solvents are of high purity and free from peroxides, which can initiate oxidative degradation.
-
Question 3: I'm seeing multiple new peaks in my chromatogram after leaving my solution at room temperature. What are the possible degradation pathways?
Answer: The presence of multiple degradation products suggests that several degradation pathways may be occurring simultaneously.
-
Causality: Beyond simple hydrolysis, further degradation of the initial hydroxymethyl product can occur. For instance, the hydroxymethyl group could be oxidized to an aldehyde or a carboxylic acid. Additionally, reactions involving the pyrazole or pyridine rings, though less common under mild conditions, cannot be entirely ruled out without further investigation.
-
Visualizing the Primary Degradation Pathway:
Caption: Primary degradation pathway of the target compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound instability.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for dissolving 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine?
A1: The choice of solvent is critical. For maximal stability, aprotic solvents such as acetonitrile (ACN) , tetrahydrofuran (THF) , or dimethylformamide (DMF) are recommended. If your experiment requires a protic solvent, use it just before the experiment and minimize the time the compound is in solution.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be stored at -20°C or lower in an amber, tightly sealed vial . For long-term storage, consider aliquoting the solution to avoid repeated freeze-thaw cycles and flushing the vial with an inert gas like argon or nitrogen before sealing.
Q3: What analytical techniques are best for monitoring the stability of this compound?
A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV detector is an excellent method for routine monitoring of purity and detecting the formation of more polar degradation products. For definitive identification of these products, liquid chromatography-mass spectrometry (LC-MS) is indispensable.[4][5]
Q4: Can I use a buffer to control the pH of my solution?
A4: Yes, using a buffer is a good strategy. A buffer system that maintains the pH between 5.0 and 6.5 is generally recommended. Avoid highly basic buffers (pH > 8) as they can significantly accelerate hydrolysis.
Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol allows you to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method. This approach is a cornerstone of pharmaceutical stability testing as outlined by ICH guidelines.[3][6][7][8][9]
Objective: To identify the degradation products of 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine under various stress conditions.
Materials:
-
3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, methanol
-
HPLC or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 30 minutes, 1 hour, and 4 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2, 6, and 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 24 hours. Also, heat a solution of the compound in a chosen solvent under reflux for 6 hours.
-
Photolytic Degradation: Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolysis samples before injection.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze by a validated HPLC or LC-MS method.
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Use the mass spectral data to propose structures for the degradation products.
| Stress Condition | Expected Primary Degradation Product |
| Acid/Base Hydrolysis | 3-(5-(hydroxymethyl)-1H-pyrazol-3-yl)pyridine |
| Oxidation | 3-(5-formyl-1H-pyrazol-3-yl)pyridine and other oxidized species |
| Thermal | May accelerate hydrolysis and oxidation |
| Photolytic | Various photoproducts, potentially involving ring cleavage |
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
This method should provide good separation between the relatively nonpolar parent compound and its more polar hydroxymethyl degradation product.
References
-
Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. In Pharmaceutical Stress Testing: Predicting Drug Degradation. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 63, 134-139. [Link]
-
Frank, N., Sato, S., & Tsuda, M. (1984). pH-Dependent Degradation of Nitrosocimetidine and Its Mechanisms. Japanese Journal of Cancer Research, 75(10), 861-864. [Link]
-
Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pH‐Dependent Degradation of Nitrosocimetidine and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. biomedres.us [biomedres.us]
- 8. ijrpp.com [ijrpp.com]
- 9. onyxipca.com [onyxipca.com]
Preventing hydrolysis of chloromethyl group during pyrazole synthesis
A Guide to Preventing Chloromethyl Group Hydrolysis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with chloromethyl-substituted pyrazoles. Here, we address the common and often frustrating issue of chloromethyl group hydrolysis during pyrazole synthesis and subsequent workup procedures. As Senior Application Scientists, we provide not only troubleshooting steps but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Section 1: Understanding the Problem - The Unwanted Hydrolysis
Q1: I'm trying to synthesize a chloromethyl-substituted pyrazole, but I'm consistently isolating the corresponding hydroxymethyl pyrazole or other degradation products. What is happening?
A: You are likely encountering hydrolysis of the chloromethyl group. The chloromethyl group (-CH₂Cl) is susceptible to nucleophilic attack by water, which can be present as a solvent, a reagent impurity, or introduced during the aqueous workup.[1] This reaction converts the desired chloromethyl group into a hydroxymethyl group (-CH₂OH), significantly altering the properties and reactivity of your target molecule.
The susceptibility of the chloromethyl group to hydrolysis is influenced by the reaction conditions. Both acidic and basic environments can catalyze this unwanted side reaction.[2][3] Under neutral conditions, the reaction proceeds via a nucleophilic substitution mechanism (SN1 or SN2), while basic conditions can also promote elimination reactions in some cases.[2]
Here is a simplified representation of the hydrolysis mechanism:
Caption: General hydrolysis of a chloromethyl group.
Section 2: Troubleshooting Strategies - Mitigating Hydrolysis During the Reaction
Q2: How can I minimize hydrolysis during the pyrazole ring formation step?
A: The key is to rigorously exclude water from your reaction system. This is often referred to as performing the reaction under "anhydrous conditions."
Troubleshooting Workflow: Ensuring Anhydrous Conditions
Caption: Decision tree for establishing anhydrous reaction conditions.
Detailed Protocol: Setting Up an Anhydrous Reaction
-
Glassware Preparation:
-
Thoroughly clean and dry all glassware (reaction flask, condenser, dropping funnel, etc.).
-
Place the glassware in an oven at a minimum of 120°C for at least 4 hours (overnight is ideal).
-
Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry inert gas (Nitrogen or Argon).
-
-
Solvent and Reagent Preparation:
-
Use commercially available anhydrous solvents. For particularly sensitive reactions, it is best to freshly distill the solvent over an appropriate drying agent.
-
Solid reagents should be dried in a vacuum oven or desiccator before use.
-
Liquid reagents should be handled under an inert atmosphere using syringe techniques.
-
-
Reaction Setup:
-
Assemble the reaction under a positive pressure of inert gas.
-
Add the solvent and reagents via syringe or cannula.
-
Maintain the inert atmosphere throughout the course of the reaction.
-
Q3: Are there alternative reagents or synthetic strategies I can use to introduce the chloromethyl group that are less prone to hydrolysis?
A: Yes, several strategies can be employed. The choice will depend on the specific pyrazole system and the available starting materials.
| Strategy | Description | Advantages | Disadvantages |
| Post-synthetic Chlorination | Synthesize the hydroxymethyl pyrazole first and then convert the hydroxyl group to a chloro group. | The pyrazole ring is formed under conditions that do not threaten the sensitive group. | Requires an additional synthetic step. Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) can be harsh.[4] |
| Use of a Protected Hydroxymethyl Group | Start with a precursor bearing a protected hydroxymethyl group (e.g., a methoxymethyl (MOM) ether).[5][6] After pyrazole synthesis, deprotect to reveal the hydroxymethyl group, which can then be chlorinated. | Offers a high degree of control and avoids exposure of the chloromethyl group to harsh conditions. | Increases the number of synthetic steps (protection and deprotection).[7] |
| In Situ Generation of the Chloromethylating Agent | Some procedures generate the chloromethylating agent in the reaction mixture, which can sometimes lead to cleaner reactions.[5] | Can minimize handling of hazardous reagents. | May not be compatible with all substrates. |
| Vilsmeier-Haack Type Reactions | For certain pyrazole systems, a formyl group can be introduced via a Vilsmeier-Haack reaction, followed by reduction to the hydroxymethyl group and subsequent chlorination.[8][9] | A well-established method for functionalizing pyrazoles. | The Vilsmeier-Haack conditions can be acidic and may not be suitable for all substrates. |
Section 3: Preventative Measures - The Critical Workup Step
Q4: My reaction seems to go to completion without hydrolysis, but I still isolate the hydroxymethyl byproduct after workup. How can I improve my workup procedure?
A: The aqueous workup is a critical step where hydrolysis can readily occur.[1] The goal is to minimize the contact time of your product with the aqueous phase and to control the pH.
Recommended Workup Protocol for Chloromethyl Pyrazoles
-
Quenching:
-
Extraction:
-
Promptly extract the product into a non-polar organic solvent (e.g., dichloromethane, ethyl acetate).
-
Perform the extraction quickly to minimize the time the organic and aqueous layers are in contact.
-
If emulsions form, adding brine can help to break them.[1]
-
-
Washing:
-
Wash the combined organic layers with brine to remove residual water. Avoid multiple washes with pure water.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) at a low temperature to prevent thermal degradation.[1]
-
Q5: What if my pyrazole product has some water solubility, making extraction difficult and prolonging contact with the aqueous phase?
A: This is a challenging situation. Here are a few advanced strategies:
-
Back-Extraction: If your product has basic or acidic functionality, you may be able to manipulate the pH to move it between the aqueous and organic layers. However, this should be done with extreme caution due to the risk of hydrolysis.
-
Solid-Phase Extraction (SPE): In some cases, you can pass the quenched reaction mixture through a cartridge containing a solid support that retains your product. The product can then be eluted with a suitable organic solvent.
-
Use of Silicone Elastomer-Coated Glass Powders: Recent literature describes the use of specialized absorbents to extract organic products from aqueous mixtures, which can significantly reduce workup time and solvent use.[12]
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use a phase-transfer catalyst to improve my reaction and minimize hydrolysis? A: In some instances, a phase-transfer catalyst can be beneficial, especially in biphasic reactions. It can facilitate the reaction at the interface of the organic and aqueous layers, potentially reducing the need for a fully anhydrous system. However, the choice of catalyst and conditions must be carefully optimized for your specific reaction.
Q: Are there any additives I can use to stabilize the chloromethyl group? A: While not a common strategy for this specific issue, the use of hydrolysis stabilizers is known in polymer chemistry.[13] In small molecule synthesis, the focus is more on controlling the reaction and workup conditions to prevent hydrolysis in the first place.
Q: How can I confirm that hydrolysis is the cause of my low yield? A: The most direct way is to analyze your crude reaction mixture by techniques like ¹H NMR or LC-MS before the aqueous workup. If you see your desired product in the crude mixture but it disappears or is significantly reduced after workup, hydrolysis during workup is the likely culprit. The presence of the corresponding hydroxymethyl pyrazole in the final product is also a strong indicator.
References
-
ResearchGate. Synthesis of trichloromethyl pyrazoles, and b) mechanism for the transformation of the –CCl3 group into carboxyethyl. Available at: [Link]
-
ResearchGate. Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). Available at: [Link]
- Unknown Source. HYDROLYSIS.
-
Chempanda. Chloromethyl: compounds, synthesis and safety | Blog. Available at: [Link]
-
ResearchGate. Chloromethylation of Pyrazole Ring. Available at: [Link]
-
ResearchGate. Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Available at: [Link]
-
ResearchGate. (PDF) Kinetics and mechanisms of the neutral and acid-catalysed hydrolyses of chloro-substituted alkyl acetates in aqueous solutions of constant ionic strength. Available at: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]
-
Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]
-
Arkivoc. 194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]
-
ResearchGate. (PDF) Chloromethylation of pyrazole ring. Available at: [Link]
-
Organic Syntheses. alcohol - Organic Syntheses Procedure. Available at: [Link]
-
PMC. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Available at: [Link]
-
University of Rochester. Workup Tricks - Department of Chemistry. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available at: [Link]
-
ResearchGate. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. Available at: [Link]
-
Organic Synthesis. Protecting Groups. Available at: [Link]
-
RSC Publishing. Protecting groups - Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
RSC Publishing. “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles - Green Chemistry. Available at: [Link]
-
PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
-
PMC. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available at: [Link]
-
LinkedIn. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Available at: [Link]
- Unknown Source. Organic Reaction Workup Formulas for Specific Reagents.
-
PMC. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Available at: [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
- Google Patents. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative.
-
Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. Available at: [Link]
-
BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. Available at: [Link]
- Unknown Source. HYDROLYSIS REACTIONS.
-
PMC. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. Available at: [Link]
-
Lanxess. Hydrolysis Stabilizers | Polymer Additives. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. web.viu.ca [web.viu.ca]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. chempanda.com [chempanda.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Workup [chem.rochester.edu]
- 12. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ▷ Hydrolysis Stabilizers | Polymer Additives | LANXESS [lanxess.com]
Technical Support Center: Minimizing N-Alkylation Side Reactions in 1H-Pyrazole Functionalization
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the common challenges encountered during the N-alkylation of 1H-pyrazoles. By understanding the underlying chemical principles, you can effectively minimize side reactions and improve the regioselectivity and yield of your desired products.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the N-alkylation of pyrazoles?
A1: The primary challenges are controlling regioselectivity and achieving high yields. For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, often leading to a mixture of regioisomers that can be difficult to separate.[1] Low yields may result from suboptimal reaction conditions, competing side reactions, or the poor reactivity of the starting materials.[1]
Q2: What key factors influence the N1/N2 regioselectivity of the reaction?
A2: Regioselectivity in pyrazole N-alkylation is a multifaceted issue governed by several interconnected factors:
-
Steric Hindrance: This is often the dominant factor. Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or the use of a bulky alkylating agent will direct the incoming group to the more accessible nitrogen.[1][2][3]
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the adjacent nitrogen atoms.[1] Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, while electron-donating groups can increase it.
-
Solvent Choice: The polarity of the solvent plays a critical role. Polar aprotic solvents such as DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[1] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.[1]
-
Base/Catalyst System: The choice of base is critical. For example, potassium carbonate (K₂CO₃) in DMSO is effective for regioselective N1-alkylation of 3-substituted pyrazoles.[1][4] In contrast, magnesium-based catalysts, such as MgBr₂, have been shown to favor N2-alkylation.[1] Using sodium hydride (NaH) can sometimes prevent the formation of regioisomeric mixtures.[1][5]
-
Reaction Temperature (Kinetic vs. Thermodynamic Control): At lower temperatures, the reaction is typically under kinetic control, favoring the product that forms faster (often the less sterically hindered isomer).[6][7][8] At higher temperatures, the reaction may approach thermodynamic control, favoring the more stable product, which might be different from the kinetic product.[6][7][8]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on established chemical principles.
Problem 1: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
This is the most frequent challenge in pyrazole alkylation. The formation of a difficult-to-separate mixture of regioisomers can significantly impact your overall yield and downstream applications.
Root Causes & Solutions:
-
Insufficient Steric Differentiation: If the substituents on your pyrazole do not provide a strong steric bias, you are likely to get a mixture of products.
-
Solution 1: Modify the Alkylating Agent. If feasible for your synthetic route, switching to a bulkier alkylating agent can enhance selectivity for the less hindered nitrogen.[1] For instance, using a bulky α-halomethylsilane has been shown to significantly improve N1 selectivity.[9]
-
Solution 2: Introduce a Temporary Bulky Group. Consider installing a removable bulky protecting group on the pyrazole ring to direct alkylation. The triphenylsilyl group, for example, can be used to direct alkylation and later removed with a fluoride source.
-
-
Suboptimal Reaction Conditions: The choice of solvent and base can dramatically influence the N1/N2 ratio.
-
Solution 1: Solvent Screening. Polar aprotic solvents like DMF and DMSO are excellent starting points as they often favor a single isomer.[1] If you still observe a mixture, consider screening fluorinated alcohols (e.g., TFE, HFIP), which have been reported to significantly enhance regioselectivity.[1]
-
Solution 2: Base Optimization. The counter-ion of the base can influence the transition state. Systematically screen different bases. For N1-alkylation, K₂CO₃ in DMSO is a reliable starting point.[1][4] For N2-alkylation, consider magnesium-based catalysts.[1] In specific cases, a strong, non-nucleophilic base like NaH can provide high selectivity.[1][5]
-
-
Kinetic vs. Thermodynamic Ambiguity: Your reaction conditions might be in a regime where both kinetic and thermodynamic products are forming.
-
Solution: Temperature Adjustment. Lowering the reaction temperature will favor the kinetically controlled product, which is typically the one formed at the less sterically hindered nitrogen.[7][8] Conversely, if the desired isomer is the thermodynamically more stable one, carefully increasing the temperature might shift the equilibrium in your favor, but this can also lead to side reactions.
-
Decision Workflow for Improving Regioselectivity:
Caption: Decision tree for improving regioselectivity.
Problem 2: Low or No Product Yield
Even with good selectivity, low yields can plague your synthesis. This often points to issues with reactivity or competing decomposition pathways.
Root Causes & Solutions:
-
Poor Reactivity of the Alkylating Agent: The nature of the leaving group is paramount.
-
Solution: Enhance the Leaving Group. The general reactivity trend for alkyl halides is I > Br > Cl > OTs. If you are using an alkyl chloride with slow conversion, consider switching to the corresponding bromide or iodide.[1]
-
-
Incomplete Deprotonation of Pyrazole: The pyrazole must be sufficiently deprotonated to act as an effective nucleophile.
-
Solution 1: Stronger Base. If you are using a weak base like K₂CO₃ and observing unreacted starting material, consider moving to a stronger base like NaH or KOt-Bu.
-
Solution 2: Check Solubility. Ensure your base and pyrazole are soluble in the chosen solvent. Poor solubility can severely hinder the reaction rate. You may need to screen for a solvent that dissolves all components effectively.
-
-
Side Reactions: The intended reaction might be competing with other pathways.
Problem 3: Difficulty in Separating Regioisomers
Even after optimizing for selectivity, you may still have a minor amount of the undesired isomer that is difficult to separate by standard column chromatography.
Root Causes & Solutions:
-
Similar Polarity of Isomers: The N1 and N2 alkylated pyrazoles can have very similar polarities, making chromatographic separation challenging.
-
Solution 1: Derivatization. Consider a temporary derivatization of the mixture that exaggerates the polarity difference between the isomers, allowing for easier separation. After separation, the derivatizing group can be removed.
-
Solution 2: Alternative Purification. Explore other purification techniques such as preparative HPLC or crystallization. Sometimes, one isomer will crystallize preferentially from a specific solvent system.
-
Solution 3: Re-evaluate the Synthetic Strategy. If separation is consistently problematic, it may be more efficient to redesign the synthesis to build the pyrazole ring with the desired N-substituent already in place, thus avoiding the alkylation step altogether.
-
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated N-Alkylation
This protocol provides a reliable starting point for the N-alkylation of a generic 1H-pyrazole.
Materials:
-
1H-Pyrazole derivative (1.0 eq)
-
Base (e.g., K₂CO₃, 1.5 eq or NaH, 1.2 eq, 60% dispersion in mineral oil)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Alkylating agent (e.g., Alkyl halide, 1.1 eq)
-
Water, Ethyl acetate, Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the pyrazole (1.0 eq) and the base (e.g., K₂CO₃, 1.5 eq).
-
Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.
-
Stir the suspension at room temperature for 15-30 minutes. If using NaH, allow for the cessation of hydrogen evolution.
-
Add the alkylating agent (1.1 eq) dropwise to the suspension.
-
Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General workflow for base-mediated N-alkylation.
Protocol 2: N-H Protection with Boc Group
This protocol is useful when other amine functionalities in the molecule could compete in the alkylation reaction.[10][11]
Materials:
-
Pyrazole derivative with a secondary amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.4 eq)
-
Triethylamine (TEA, 1.2 eq) or DMAP (catalytic)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the pyrazole derivative (1.0 eq) in DCM.
-
Add triethylamine (1.2 eq).
-
Add (Boc)₂O (1.4 eq) portion-wise or as a solution in DCM at room temperature.
-
Stir the reaction at room temperature until TLC or LC-MS indicates complete consumption of the starting material (typically 2-16 hours).
-
Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude Boc-protected pyrazole is often pure enough for the next step, but can be purified by column chromatography if necessary.
Data Summary Table
| Parameter | Condition/Reagent | Desired Outcome & Rationale |
| Steric Hindrance | Bulky alkylating agent (e.g., R-CH(Me)₂) | Increased selectivity for the less hindered nitrogen.[1][2] |
| Bulky pyrazole substituent | Directs incoming group to the opposite, less hindered nitrogen. | |
| Solvent | Polar Aprotic (DMF, DMSO) | Generally good for achieving high yields and often favors one regioisomer.[1] |
| Fluorinated Alcohols (TFE, HFIP) | Can dramatically enhance regioselectivity in certain cases.[1] | |
| Base/Catalyst | K₂CO₃ in DMSO | Effective for regioselective N1-alkylation.[1][4] |
| NaH | Strong base, can prevent regioisomer formation in specific reactions.[1][5] | |
| MgBr₂ | Has been shown to favor N2-alkylation.[1] | |
| Temperature | Low Temperature (e.g., 0 °C to RT) | Favors the kinetic product (faster-forming isomer).[7][8] |
| High Temperature (e.g., >80 °C) | May favor the thermodynamic product (more stable isomer), but increases risk of side reactions.[7][8] | |
| Protecting Groups | Boc, SEM | Prevents side reactions at other nucleophilic sites and can be used to influence regioselectivity.[10][11][12] |
References
- Technical Support Center: Optimizing N-Alkylation of Pyrazoles - Benchchem.
-
Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles - ResearchGate. Available at: [Link]
-
5.1.7. Selective Boc-Protection and Bromination of Pyrazoles | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar. Available at: [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Available at: [Link]
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate. Available at: [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC. Available at: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. Available at: [Link]
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC. Available at: [Link]
-
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - The Journal of Organic Chemistry - ACS Figshare. Available at: [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - ResearchGate. Available at: [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds? - ResearchGate. Available at: [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Available at: [Link]
-
Thermodynamic and Kinetic Products - Master Organic Chemistry. Available at: [Link]
-
N-methylation of pyrazole : r/OrganicChemistry - Reddit. Available at: [Link]
-
Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Available at: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC. Available at: [Link]
-
Highly Selective N‑Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - The Journal of Organic Chemistry - ACS Figshare. Available at: [Link]
-
Thermodynamic and kinetic reaction control - Wikipedia. Available at: [Link]
-
Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC. Available at: [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acs.figshare.com [acs.figshare.com]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
- 11. japsonline.com [japsonline.com]
- 12. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Purification of Chloromethyl Pyrazoles
Topic: Troubleshooting & Purification of Unstable 4-(Chloromethyl)pyrazoles Ticket Priority: High (Active Decomposition Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Chloromethyl pyrazoles are deceptive intermediates. While structurally simple, they possess a "dual-warhead" reactivity: an electrophilic alkyl halide and a nucleophilic/basic pyrazole nitrogen. This internal duality predisposes them to autocatalytic decomposition , self-polymerization , and hydrolysis .
Standard purification methods (unbuffered silica gel, aqueous extraction) often accelerate degradation. This guide provides stabilized protocols to isolate these intermediates with high purity.
Part 1: The Diagnostics (Why Your Prep Failed)
Before attempting purification, you must understand the failure mode. If your compound turned into an insoluble gum on the column or lost activity after drying, it is likely due to one of the following pathways.
The Decomposition Cycle
The chloromethyl group is highly susceptible to hydrolysis (forming the alcohol) and self-alkylation (forming oligomers). This is accelerated by acid and heat .
Figure 1: The autocatalytic decomposition cycle. Acidic surfaces (silica) release HCl, which catalyzes further hydrolysis and polymerization.
Part 2: Purification Protocols
Method A: The "Neutralized" Flash Chromatography
Best for: Small scale (<5g), complex mixtures.
Standard silica gel is slightly acidic (pH 6.0–6.5). For chloromethyl pyrazoles, this acidity is fatal. You must buffer the stationary phase.
The Protocol:
-
Mobile Phase Prep: Prepare your eluent (e.g., Hexane/EtOAc). Add 1% Triethylamine (TEA) to the total volume.
-
Column Pre-treatment: Flush the packed silica column with 2 column volumes (CV) of the TEA-doped solvent before loading your sample.
-
Loading: Load the crude material. If using a solid load, use Celite or basic alumina, never silica.
-
Elution: Run the column using the TEA-doped solvent.
-
Post-Column: Evaporate fractions immediately. Do not leave the compound in solution with TEA for extended periods (days), as quaternary ammonium salts can slowly form.
Scientist's Note: The TEA neutralizes the silanol groups on the silica, preventing acid-catalyzed hydrolysis.
Method B: The "Cold Crash" Crystallization
Best for: Large scale (>10g), removal of non-polar impurities.
Crystallization is superior to chromatography for stability because it avoids active surfaces.
| Solvent System | Suitability | Procedure Note |
| Heptane / Toluene | High | Dissolve in min. warm Toluene (40°C), add Heptane until cloudy. Cool to -20°C. |
| Hexane / EtOAc | Medium | Good for polar impurities. Avoid boiling EtOAc (hydrolysis risk). |
| DCM / Pentane | Low | Only use if compound is highly insoluble in others. Hard to dry. |
The Protocol:
-
Dissolve crude oil in minimal warm Toluene (max 45°C).
-
Add Heptane dropwise until persistent cloudiness appears.
-
Add 1-2 drops of Toluene to clear the solution.
-
Wrap flask in foil (light protection) and place in a freezer (-20°C) overnight.
-
Filter cold. Wash with cold Heptane.
Method C: The "Azeotropic" Workup (Prevention)
Best for: High-purity synthesis where isolation is required.
Often, the "impurity" is actually trapped acid (
The Protocol:
-
After the chlorination reaction (usually
), remove bulk solvent in vacuo. -
The Chase: Add fresh Toluene (2x reaction volume) to the residue.
-
Evaporate again.[1] Repeat this step 3 times.
-
Why? Toluene forms an azeotrope with thionyl chloride and HCl, mechanically dragging the acid out of the oil. This leaves a neutral residue that may not require further purification.
Part 3: Decision Matrix (Workflow)
Use this logic tree to determine the correct path for your specific batch.
Figure 2: Purification decision tree. Note that "Telescoping" (using the crude immediately) is often the preferred industrial strategy for unstable intermediates.
Part 4: Frequently Asked Questions (FAQs)
Q: My compound turns pink/red upon drying. Is it ruined?
A: Not necessarily. Chloromethyl pyrazoles often turn pink due to trace oxidation or formation of charge-transfer complexes with trace iodine (if
Q: Can I store the purified chloride? A: Only under specific conditions.
-
Temperature: -20°C is mandatory.
-
Atmosphere: Argon or Nitrogen (exclude moisture).
-
Stabilizer: Storing as a solid is better than oil. If it is an oil, use it within 48 hours.
Q: I see a new spot on TLC that stays at the baseline. What is it? A: That is likely the Pyrazole-HCl salt or the hydrolyzed alcohol.
-
Test: Add a drop of
to your NMR tube or TLC sample. If the baseline spot moves or the spectrum cleans up, it was just the salt. If it remains, it is the alcohol (decomposition product).
Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Brockmann Grade III) is an excellent alternative to TEA-neutralized silica. It is naturally less acidic. However, it has lower resolving power, so it is better for filtration (removing baseline junk) rather than separating closely eluting isomers.
References
-
BenchChem. (2025).[2][3][4] Technical Support Center: Large-Scale Synthesis and Purification of 3-Chloro-3H-pyrazole. Retrieved from
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivation of Silica Gel. Retrieved from
-
Organic Syntheses. (2013).[5] Direct Chlorination of Amino Alcohols: Indoline Oxalic Acid Salt. Org. Synth. 2013, 90, 251-260.[5] Retrieved from
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from
-
Common Organic Chemistry. (n.d.). Alcohol to Chloride - Common Conditions. Retrieved from
Sources
Troubleshooting low yields in Vilsmeier-Haack cyclization of pyrazoles
Topic: Troubleshooting Low Yields in the Synthesis of Fused Pyrazolo-Heterocycles (e.g., Pyrazolo[3,4-d]pyrimidines) Audience: Medicinal Chemists & Process Development Scientists Status: Active | Updated: February 13, 2026
Diagnostic Interface: The "Pre-Flight" Check
Before adjusting your chemistry, identify the failure mode. The Vilsmeier-Haack (VH) reaction on pyrazoles—specifically for cyclization to fused systems like pyrazolo[3,4-d]pyrimidines—is a balancing act between C4-formylation (electrophilic aromatic substitution) and amidine formation (nucleophilic attack by the exocyclic amine).
Visual Diagnostic Flowchart
Use this logic tree to pinpoint your specific failure mode.
Caption: Diagnostic logic tree for isolating failure modes in Vilsmeier-Haack pyrazole cyclizations.
Technical Deep Dive: Mechanism & Failure Points
To fix low yields, you must understand that the "Vilsmeier Cyclization" of 5-aminopyrazoles is actually a cascade reaction . It is not a simple formylation.
The Mechanism of Failure
The reaction typically aims to convert 5-aminopyrazole (1) into a pyrazolo[3,4-d]pyrimidine (4) using DMF/POCl3.
-
Activation: DMF + POCl3
Chloroiminium Salt (Vilsmeier Reagent). -
Amidination: The exocyclic amine (
) attacks the reagent to form an amidine intermediate. -
Formylation: The C4 position is formylated (if unsubstituted).
-
Cyclization: The amidine nitrogen attacks the C4-iminium species (intramolecular) to close the ring.
Why Yields Drop:
-
The "C4 Trap": If the C4 position is too electron-rich, it formylates before the amine reacts, leading to a stable aldehyde that refuses to cyclize.
-
The "Hydrolysis Trap": If you quench with water too early or at the wrong pH, the amidine intermediate hydrolyzes back to the amine, or the iminium salt hydrolyzes to an aldehyde, breaking the cyclization pathway.
Mechanistic Pathway Visualization
Caption: Competitive pathways in Vilsmeier-Haack cyclization. The "Dead End" occurs when C4 formylation happens without subsequent ring closure.
Troubleshooting Q&A: Field-Proven Solutions
Issue A: "My reaction turns into a black tar and yield is <10%."
Diagnosis: Thermal runaway and polymerization. The formation of the Vilsmeier reagent is exothermic.[1] If the temperature spikes >10°C during POCl3 addition, the reagent decomposes into reactive polymers that char your substrate.
Corrective Protocol:
-
The "Ice-Salt" Rule: Cool anhydrous DMF to 0°C to -5°C (ice/salt bath) before adding POCl3.
-
Dropwise Addition: Add POCl3 via a pressure-equalizing dropping funnel over 30–60 minutes.
-
The "Color Check": The reagent should be colorless or pale yellow. If it turns orange/red before adding the substrate, discard it.
-
Solvent Swap: If tarring persists, dilute the DMF with 1,2-dichloroethane (DCE) or CHCl3 . This acts as a heat sink.
Issue B: "I isolate the 4-formyl-5-aminopyrazole, but the ring won't close."
Diagnosis: Incomplete cyclization due to lack of a nitrogen source or steric hindrance. Standard VH conditions (DMF/POCl3) provide one carbon (from DMF) but often require an external nitrogen source (or high heat) to finish the pyrimidine ring if the starting material isn't a pre-formed hydrazone/amide.
Corrective Protocol:
-
Method 1 (The HMDS Boost): After the initial VH reaction (2h at 60°C), do not quench. Add 3.0 equivalents of Hexamethyldisilazane (HMDS) and reflux for another 3-5 hours. HMDS acts as a nitrogen source and Lewis acid promoter to force ring closure [1].
-
Method 2 (Ammonium Acetate Workup): Instead of quenching into water, pour the reaction mixture into a solution of NH4OAc in ice water . The ammonia generated in situ reacts with the intermediate species to close the pyrimidine ring.
Issue C: "The yield is low because the product decomposes during workup."
Diagnosis: pH-induced hydrolysis. The fused pyrazolo-pyrimidine system, or its intermediate chloro-imine, is sensitive to strong acids (generated when POCl3 hits water) and strong bases.
Corrective Protocol:
-
Buffer Your Quench: Never pour into pure water. Pour into a slurry of crushed ice and Sodium Acetate (NaOAc) .
-
pH Target: Adjust the final pH to 7.0–8.0 using saturated NaHCO3.
-
Avoid Heating: Keep the quench below 10°C. Hydrolysis of the desired ring system can occur if the acidic solution heats up.
Optimized "Gold Standard" Protocol
Based on high-yield literature precedents for Pyrazolo[3,4-d]pyrimidines.
Reagents:
-
5-Aminopyrazole (1.0 eq)
-
POCl3 (3.0–5.0 eq) - Freshly distilled if yellow
-
DMF (Excess, solvent volume) - Anhydrous (<0.05% water)
-
HMDS (3.0 eq) - Optional, for difficult cyclizations
Step-by-Step Workflow:
-
Reagent Generation (Critical):
-
Cool DMF (10 volumes) to 0°C under Argon.
-
Add POCl3 dropwise over 30 mins. Maintain T < 5°C.
-
Checkpoint: Stir 20 mins at 0°C. Solution should be pale yellow/colorless.
-
-
Substrate Addition:
-
Dissolve 5-aminopyrazole in minimal DMF.
-
Add dropwise to the Vilsmeier reagent at 0°C.
-
Allow to warm to Room Temp (RT) over 30 mins.
-
-
Reaction/Cyclization:
-
Heat to 60–80°C for 2–4 hours. Monitor by TLC.[1]
-
If cyclization is incomplete (intermediate visible): Add HMDS (3.0 eq) and increase temp to 100°C for 2 hours [1].
-
-
Controlled Workup:
-
Cool reaction to RT.
-
Pour slowly into Ice/NaOAc (sat.) with vigorous stirring.
-
Adjust pH to 7–8 with NaHCO3.
-
Collect precipitate by filtration.[2] If no precipitate, extract with EtOAc (x3), wash with Brine (x2), and dry over Na2SO4.
-
Comparative Data: Reagent Efficacy
| Parameter | Standard VH (POCl3/DMF) | Modified VH (PBr3/DMF) | Cyclization Promoter |
| Primary Utility | Formylation (C4) | Cyclization (Ring Closure) | HMDS / NH4OAc |
| Typical Yield | 40–60% | 70–90% [1] | +20% Yield Boost |
| Temp Requirement | 60–80°C | 60°C | Reflux (100°C+) |
| Major Side Product | Formyl-aminopyrazole | Brominated byproducts | Polymerization (if overheated) |
References
-
One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles. Source:Molecules (MDPI). Context: Describes the use of PBr3/DMF and HMDS to significantly improve yields over standard POCl3 methods.
-
Vilsmeier-Haack Reaction: Mechanism and Synthetic Applications. Source:Organic Chemistry Portal. Context: foundational mechanism for the chloroiminium salt formation and electrophilic attack.
-
Regioselective formylation of pyrazolo[3,4-b]pyridine systems. Source:Tetrahedron Letters (via ResearchGate). Context: Discusses the competition between regioisomers and optimization of Vilsmeier conditions for fused pyrazoles.
Sources
Handling precautions for 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine alkylating agents
Core Directive & Compound Profile
Warning: High Reactivity Alkylating Agent
You are handling 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine . This is not a standard reagent; it is a bifunctional molecular chimera containing a basic pyridine ring, an acidic pyrazole proton, and a highly electrophilic chloromethyl (
The Critical Instability Mechanism: Unlike simple benzyl chlorides, this molecule possesses an internal nucleophile (the pyrazole nitrogen) and an electrophile (the chloromethyl group).
-
Risk: In its neutral (free base) form, Molecule A can attack Molecule B, leading to rapid, uncontrolled polymerization (gumming).
-
Solution: This compound is most stable as a Hydrochloride Salt . The protonation of the nitrogen suppresses its nucleophilicity, preventing self-alkylation.
Stability & Storage (The "Before" Phase)
FAQ: Why did my white solid turn into a yellow sticky gum?
Diagnosis: You likely exposed the free base to moisture or stored it at room temperature. Root Cause:
-
Hydrolysis: Moisture attacks the
, releasing and forming the alcohol. -
Autocatalysis: The released
can initially stabilize the remaining solid, but if moisture persists, the crystal lattice collapses. -
Polymerization: If the compound was a free base, it underwent intermolecular
attack.
Corrective Protocol:
-
Form: Always purchase or store as the HCl salt if possible.
-
Temperature: Store at -20°C (desiccated).
-
Atmosphere: Argon or Nitrogen backfill is mandatory.
Visualizing the Instability Pathway:
Caption: Figure 1. Degradation logic showing the dual risks of hydrolysis (moisture) and polymerization (self-alkylation).
Reaction Setup & Solubilization (The "During" Phase)
FAQ: It won't dissolve in DCM. Can I use Methanol?
Answer: ABSOLUTELY NOT. Reasoning: Methanol is a nucleophile. It will react with the alkyl chloride to form the methyl ether (solvolysis), destroying your reagent within minutes.
Solubility Guide:
| Solvent | Compatibility | Notes |
| Methanol / Ethanol | ⛔ FORBIDDEN | Rapid solvolysis ( |
| Water | ⛔ FORBIDDEN | Rapid hydrolysis to alcohol. |
| DMSO (Anhydrous) | ✅ Recommended | Good solubility. Use immediately (risk of Swern-type oxidation over long periods). |
| DMF / DMAc | ✅ Recommended | Excellent solubility. Ensure it is anhydrous (<50 ppm water). |
| DCM / Chloroform | ⚠️ Conditional | Good for free base. Poor for HCl salts. |
| THF | ⚠️ Conditional | Moderate solubility. Must be peroxide-free. |
Protocol: Safe Weighing & Transfer
Since this is a potent alkylator (potential carcinogen/mutagen), standard fume hood airflow is insufficient if the powder is fine/static.
-
Static Control: Use an antistatic gun on the vial before opening.
-
Barrier: Weigh inside a closed balance or use a disposable glove bag if a balance enclosure is unavailable.
-
Double Gloving: Inner layer: Nitrile (4 mil). Outer layer: Laminate (e.g., Silver Shield) or thick Nitrile (8 mil). Chlorinated solvents facilitate skin permeation of alkylators.
Emergency & Decontamination (The "Oops" Phase)
FAQ: I spilled a small amount of solution. How do I clean it?
Critical Error: Do NOT wipe with a simple water-soaked paper towel. This generates HCl gas and leaves active alkylator on the surface.
The "Quench-First" Protocol: You must chemically destroy the electrophilic carbon center before physical removal.
Decontamination Solution (The "Thiosulfate Trap"):
-
Recipe: 10% Sodium Thiosulfate (
) + 1% Sodium Hydroxide ( ) in water. -
Mechanism: The thiosulfate sulfur is a "soft" nucleophile that rapidly attacks the chloromethyl group, displacing the chloride and forming a non-toxic, water-soluble Bunte salt.
Step-by-Step Cleanup:
-
Isolate: Evacuate the immediate area.
-
Cover: Gently cover the spill with paper towels soaked in the Decontamination Solution .
-
Wait: Allow to sit for 20 minutes . (Visual cue: The solution may warm up slightly).
-
Clean: Wipe up the deactivated slurry. Wash the surface with soap and water.[1][2][3]
Waste Management (The "After" Phase)
FAQ: Can I rotovap the reaction mixture to dryness?
Advice: Avoid concentrating the reaction mixture to complete dryness if unreacted alkylating agent remains. The high concentration and heat can trigger runaway polymerization or exothermic decomposition.
Safe Quenching Workflow:
Caption: Figure 2. Safe quenching workflow ensuring complete destruction of the alkylating agent before disposal.
References & Authoritative Grounding
-
National Institutes of Health (NIH) / LiverTox. Alkylating Agents: Mechanism of Action and Toxicity. (General class behavior for
active agents). -
Fisher Scientific. Safety Data Sheet: 2-Chloro-5-(chloromethyl)pyridine. (Surrogate SDS for chloromethyl-pyridine reactivity and hazards).
-
BenchChem Support. Protocols for Quenching Benzyl Chloride Derivatives. (Standard thiosulfate/ammonia quenching methods).
-
(General reference for quenching protocols cited in text).
-
-
TCI Chemicals. Safety Data Sheet: 2-(Chloromethyl)pyridine Hydrochloride. (Confirming storage requirements and skin corrosion hazards).[1][4]
Sources
Technical Support Center: Recrystallization of 3-(pyridin-3-yl)pyrazole Derivatives
Ticket ID: REC-PYR-335 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Solvent Systems & Troubleshooting Phase Separation[1]
Executive Summary
You are working with a 3-(pyridin-3-yl)pyrazole scaffold.[1] This moiety is a privileged structure in kinase inhibitors (e.g., p38 MAP kinase, BRAF) but presents unique purification challenges.[1] The molecule contains two distinct nitrogen-rich heterocycles: a basic pyridine ring (pKa ~5.2) and an amphoteric pyrazole ring (pKa ~2.5 for protonation, ~14 for deprotonation).[1]
Core Challenge: This dual-ring system creates a "solubility saddle" where the compound is too soluble in polar protic solvents (alcohols) to crystallize efficiently, yet insoluble in non-polar solvents (alkanes), leading to the notorious "oiling out" phenomenon during binary solvent additions.[1]
This guide provides a self-validating workflow to optimize your recrystallization process, specifically targeting the 3-(pyridin-3-yl)pyrazole class.
Module 1: Solvent Selection Strategy
Do not rely on trial-and-error. Use this logic gate to select your solvent system based on the specific derivative's properties (Free Base vs. Salt).
Solvent Decision Matrix
| Compound Form | Primary Solvent (Dissolves) | Anti-Solvent (Precipitates) | Mechanism of Action |
| Free Base | Ethanol (EtOH) or Methanol (MeOH) | Water | H-Bonding: The pyridine nitrogen accepts H-bonds from alcohol; water disrupts this, forcing lattice formation.[1] |
| Free Base | Ethyl Acetate (EtOAc) | Heptane or Hexane | Dipole Interaction: Moderate polarity of EtOAc matches the pyrazole; alkanes drive out the aromatic core. |
| HCl/TFA Salt | Methanol or Water | Acetone or IPA | Ionic Strength: Salts are highly soluble in MeOH; Acetone acts as a polar aprotic anti-solvent to crash out the salt lattice. |
| Lipophilic Analog | Toluene | Cyclohexane | Pi-Stacking: Toluene interacts with the pyridine ring; cooling reduces solubility drastically (Temperature-dependent). |
The "Golden Rule" for this Scaffold
Avoid Chlorinated Solvents (DCM/Chloroform) for Crystallization. Why? 3-(pyridin-3-yl)pyrazoles are highly soluble in DCM due to polarizability matching.[1] It is excellent for extraction but terrible for crystallization, often leading to rapid evaporation and amorphous films rather than crystals.[1]
Module 2: Troubleshooting "Oiling Out" (LLPS)
The Issue: You add your anti-solvent, and instead of white crystals, a yellow/brown oil separates at the bottom. The Cause: Liquid-Liquid Phase Separation (LLPS).[2] The metastable zone is too narrow, or the melting point of the solvated impurity is lower than the process temperature.
Workflow: Rescuing an Oiled-Out Batch
Caption: Figure 1. Decision loop for mitigating Liquid-Liquid Phase Separation (Oiling Out) in pyrazole derivatives.
Detailed Protocol: The "Cloud Point" Method
-
Dissolution: Dissolve 1.0 g of crude material in the minimum amount of hot Primary Solvent (e.g., 5 mL Ethanol at 70°C).
-
The Dropwise Approach: Add hot Anti-Solvent (e.g., Water at 60°C) dropwise.
-
The Critical Moment: Stop immediately when a faint, persistent turbidity is observed. Do not add until heavy precipitation occurs.
-
Re-Clear: Add 2-3 drops of the Primary Solvent to make the solution clear again.
-
Seeding: Add a micro-spatula tip of pure crystal seed (if available).
-
Insulation: Wrap the flask in foil or place in a Dewar flask to cool to Room Temp (RT) over 4-6 hours.
Module 3: Regioisomer Purification
The Issue: 3-(pyridin-3-yl)pyrazole synthesis often yields a mixture of 1H-pyrazole tautomers or N-alkylated regioisomers (1,3- vs 1,5-isomers).[1]
Technical Insight: The 1,3-isomer and 1,5-isomer possess significantly different dipole moments .[1]
-
1,3-isomer: Often more linear/planar, packing better in crystal lattices.[1]
-
1,5-isomer: Often more sterically hindered (twisted), higher solubility in non-polar solvents.[1]
Purification Protocol:
-
Solvent: Use Ethyl Acetate/Hexane (1:3) .
-
Process: The 1,3-isomer (usually the desired kinase inhibitor scaffold) tends to crystallize first due to higher lattice energy. The 1,5-isomer often remains in the mother liquor.
-
Validation: Monitor the supernatant by 1H-NMR . Look for the pyrazole C4-H proton shift; the environment differs by ~0.2-0.5 ppm between isomers due to the shielding of the pyridine ring.
Frequently Asked Questions (FAQ)
Q1: My compound is a hydrochloride salt. Can I use Ethanol?
-
A: Caution is advised. While soluble, HCl salts can undergo solvolysis or form ethanol solvates.[1] For salts, Isopropanol (IPA) is superior.[1] It has a lower dielectric constant than ethanol, promoting tighter ion pairing and better crystallization of the salt form.
Q2: The crystals are colored (yellow/orange) but should be white. How do I fix this?
-
A: The color likely comes from oxidized pyridine impurities or metal catalyst residues (Pd/Cu).
Q3: I see crystals, but they turn to powder when I filter them.
-
A: You have formed a solvate that is collapsing upon desolvation (loss of solvent).
-
Diagnostic: Run a TGA (Thermogravimetric Analysis).
-
Fix: Switch to a non-solvating solvent system, such as Toluene/Heptane , or dry the crystals slowly under a solvent-saturated atmosphere before full vacuum drying.[1]
-
References
-
Solubility of Pyrazole Derivatives: BenchChem Technical Library. "Overcoming poor solubility of pyrazole derivatives during reaction workup."
-
Oiling Out Mechanisms: Mettler Toledo Process Analytics. "Oiling Out in Crystallization: Causes and Solutions."[5][6]
-
Regioisomer Separation: Journal of the Chemical Society, Perkin Transactions 1. "Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones." (Demonstrates structural differences utilized for separation).
-
Pyridyl-Pyrazole Synthesis & Purification: National Institutes of Health (PMC). "Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives." (Specific examples of methanol/acetone recrystallization for this scaffold).
Sources
- 1. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. reddit.com [reddit.com]
Controlling regioselectivity in 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine reactions
Introduction
Welcome to the technical support center for 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine. This versatile building block presents a unique set of challenges and opportunities in synthetic chemistry, primarily centered on controlling regioselectivity. The molecule possesses three key reactive sites: the two nitrogen atoms of the pyrazole ring (N1 and N2) and the electrophilic carbon of the chloromethyl group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the successful and selective functionalization of this important intermediate.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the reaction of 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine, providing detailed, evidence-based solutions.
Issue 1: My reaction produces a mixture of N1 and N2 alkylated pyrazole isomers, and the separation is challenging.
This is a classic problem in pyrazole chemistry, as the electronic properties of the two ring nitrogens are often quite similar. The ratio of N1 to N2 pro[1][2]ducts is highly dependent on a subtle interplay of steric and electronic factors.
Root Cause Analysis & Corrective Actions:
-
Steric Hindrance is Your Primary Lever: The most predictable way to influence regioselectivity is by exploiting steric effects. The pyridine ring at the C3 position offers moderate steric bulk. Alkylation will generally favor the less sterically hindered nitrogen atom.
-
Solution A (Fav[2][3]oring N1): Use a bulkier alkylating agent. The increased steric demand of the electrophile will further disfavor attack at the more hindered N2 position (adjacent to the pyridine ring). Recent studies have shown that sterically bulky α-halomethylsilanes can achieve N1/N2 ratios greater than 99:1.
-
Solution B (Gen[4]eral Principle): If your desired product is the N1 isomer, ensure your reaction conditions accentuate the steric differences.
-
-
Re-evaluate Your Base and Solvent System: The choice of base and solvent is critical and can dramatically shift the isomeric ratio.
-
For Preferentia[1][2]l N1-Alkylation: A widely successful system is the use of potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO). This combination has been[2][5][6] shown to be highly effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles.
-
For Preferentia[5][6]l N2-Alkylation: While less common for this specific substitution pattern, certain catalyst systems can favor N2. For instance, magnesium-catalyzed alkylations (e.g., with MgBr₂) have been developed to provide N2-alkylated regioisomers with high selectivity for other 3-substituted pyrazoles.
-
Consider Fluori[7]nated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in pyrazole synthesis and alkylation by modulating the hydrogen-bonding environment and the nucleophilicity of the pyrazolate anion.
-
-
Temperature Contro[2]l: Lowering the reaction temperature can often enhance selectivity. At lower temperatures, the reaction is more sensitive to small differences in activation energy between the two competing pathways (alkylation at N1 vs. N2).
Troubleshooting Workflow for Isomer Control
Caption: Controlling reaction pathways based on reagent choice.
Frequently Asked Questions (FAQs)
Q1: Which pyrazole nitrogen, N1 or N2, is inherently more nucleophilic?
A1: In an unsubstituted pyrazole, the two nitrogens are equivalent due to tautomerism. However, in 3-substituted pyrazoles like this one, the pyridine ring breaks this symmetry. The N1 position is generally considered more sterically accessible. Electronically, the pyridi[3]ne ring is electron-withdrawing, which reduces the basicity (and often the nucleophilicity) of the adjacent N2 nitrogen. Therefore, for both steric[8] and electronic reasons, the N1 position is typically the more reactive site for alkylation.
Q2: How does the choice[6][9] of solvent affect the regioselectivity of N-alkylation?
A2: The solvent plays a crucial role by solvating the pyrazolate anion and the counter-ion of the base.
-
Polar Aprotic Solvents (DMF, DMSO): These solvents are effective at solvating cations (like K⁺ from K₂CO₃), leaving a more "naked" and highly reactive pyrazolate anion. This high reactivity can sometimes decrease selectivity. However, systems like K₂CO₃/DMSO are well-established for promoting N1-alkylation.
-
Fluorinated Alcohols[2][5] (TFE, HFIP): These solvents can form strong hydrogen bonds, influencing the tautomeric equilibrium of the starting pyrazole and the solvation shell of the pyrazolate anion. This specific interaction has been shown to dramatically improve regioselectivity, often favoring one isomer almost exclusively.
Q3: Can I selectively target the chloromethyl group for nucleophilic substitution while leaving the pyrazole N-H untouched?
A3: Yes, absolutely. This is achieved by choosing a nucleophile that is significantly more nucleophilic than it is basic, and by running the reaction in the absence of a strong base.
-
Recommended Conditions: Use soft nucleophiles like thiols (with a mild base like K₂CO₃ or Et₃N to form the thiolate in situ), sodium cyanide, or sodium azide in a polar aprotic solvent like DMF or acetonitrile at room temperature. These conditions favor the Sₙ2 pathway at the chloromethyl group, as the pyrazole N-H is not acidic enough to be deprotonated by these mild bases.
Q4: What is the best ge[10]neral-purpose method for achieving high N1-selectivity?
A4: Based on extensive literature, a highly reliable method for achieving N1-selectivity with 3-substituted pyrazoles is the use of potassium carbonate (K₂CO₃) as the base in dimethyl sulfoxide (DMSO) at room temperature or with gentle heating. This method is operationally simple, uses common lab reagents, and has a strong track record of favoring the less sterically hindered N1 product. For particularly challengi[5][6]ng cases, exploring the use of sterically demanding α-halomethylsilanes is a state-of-the-art alternative.
Data Summary Table
T[4]he following table summarizes recommended conditions for controlling regioselectivity based on the desired outcome.
| Desired Outcome | Recommended Base | Recommended Solvent | Key Considerations |
| Selective N1-Alkylation | K₂CO₃ | DMSO | A robust and widely cited method for 3-substituted pyrazoles. |
| Highest N1-Selectivi[5][6]ty | KHMDS | THF | Use with a sterically bulky α-halomethylsilane electrophile. |
| Selective N2-Alkylat[4]ion | MgBr₂ (catalytic), i-Pr₂NEt | THF | This method is documented for other 3-substituted pyrazoles and may require optimization. |
| Selective Sₙ2 Subs[7]titution | Mild Base (e.g., K₂CO₃, Et₃N) or None | DMF, Acetonitrile | Use with soft, non-basic nucleophiles (e.g., NaCN, NaN₃, RSH). |
| Enhanced Selectivity[10] (General) | Varies | TFE, HFIP | Can significantly improve isomeric ratios for N-alkylation. |
Experimental Protoc[2][8]ols
Protocol 1: General Procedure for Regioselective N1-Alkylation
This protocol is adapted from established methods for the N1-alkylation of 3-substituted pyrazoles.
-
To a clean, dry flask[5][6] under an inert atmosphere (e.g., Nitrogen or Argon), add 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine (1.0 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.2 M.
-
Add powdered anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the stirred solution.
-
Add the desired alkylating agent (e.g., alkyl halide, 1.1 eq) to the suspension.
-
Stir the reaction mixture at room temperature (or heat to 50-60 °C if necessary) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated product.
Protocol 2: General Procedure for Sₙ2 Substitution at the Chloromethyl Group
This protocol is based on standard Sₙ2 reaction conditions.
-
To a clean, dry flask[10], dissolve 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine (1.0 eq) in anhydrous dimethylformamide (DMF) (approx. 0.3 M).
-
Add the nucleophile (e.g., sodium cyanide, 1.2 eq) in one portion at room temperature. Note: If using a neutral nucleophile like a thiol, add a mild base like triethylamine (1.2 eq).
-
Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude material via flash column chromatography to yield the side-chain substituted product.
References
-
Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: MDPI URL: [Link]
-
Title: Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles Source: Organic Letters URL: [Link]
-
Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: ResearchGate URL: [Link]
-
Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: ACS Publications URL: [Link]
-
Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: PMC - NIH URL: [Link]
-
Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: MDPI URL: [Link]
-
Title: N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Nucleophilic Substitution Reaction Source: BYJU'S URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acs.figshare.com [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Technical Analysis: 1H NMR Characterization of 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine
Executive Summary
This guide provides a definitive technical analysis of the 1H NMR spectral characteristics of 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine , a critical intermediate in the synthesis of kinase inhibitors (e.g., crizotinib analogs).
The primary challenge in characterizing this molecule lies in distinguishing it from its synthetic precursor (the hydroxymethyl alcohol) and managing the tautomeric equilibrium of the pyrazole ring. This guide compares the target molecule against its functional alternatives to provide a self-validating identification protocol.
Structural & Synthetic Context
Understanding the synthesis is prerequisite to interpreting the NMR data, as the most common impurities are unreacted precursors or hydrochloride salts formed during chlorination.
Synthesis Workflow & Impurity Logic
The target molecule is typically synthesized via the chlorination of (3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol using thionyl chloride (
Figure 1: Synthetic pathway highlighting the critical transition from Alcohol to Chloride. Incomplete neutralization results in the Pyridine-HCl salt, significantly shifting aromatic peaks downfield.
Comparative NMR Analysis
The following table contrasts the target molecule with its direct precursor (Alcohol) and a non-functionalized analog (Methyl). This comparison is the primary method for monitoring reaction completion.
Table 1: Characteristic Chemical Shift Comparison (DMSO-d6, 400 MHz)
| Proton Environment | Target: Chloromethyl (-CH2Cl) | Precursor: Alcohol (-CH2OH) | Analog: Methyl (-CH3) | Diagnostic Note |
| Methylene (-CH2-) | δ 4.75 - 4.85 ppm (s) | δ 4.50 - 4.60 ppm (d) | N/A | Key Indicator. The Cl atom deshields the CH2, shifting it downfield by ~0.25 ppm vs the alcohol. |
| Hydroxyl (-OH) | Absent | δ 5.20 - 5.40 ppm (t) | N/A | The disappearance of the -OH triplet (or broad singlet) confirms conversion. |
| Methyl (-CH3) | N/A | N/A | δ 2.30 ppm (s) | Reference point for alkyl shielding. |
| Pyrazole -CH= | δ 6.90 - 7.10 ppm (s) | δ 6.70 - 6.90 ppm (s) | δ 6.50 - 6.60 ppm | The electron-withdrawing Cl slightly deshields the aromatic pyrazole proton. |
| Pyridine H-2 | δ 9.00 - 9.15 ppm (s) | δ 8.95 - 9.05 ppm (s) | δ 8.90 - 9.00 ppm | Minimal change unless HCl salt is present. |
| Pyridine H-6 | δ 8.50 - 8.60 ppm (d) | δ 8.45 - 8.55 ppm (d) | δ 8.40 - 8.50 ppm |
Critical Alert (Salt Formation): If the Pyridine H-2 signal appears > 9.4 ppm and the H-6 signal > 8.8 ppm, your product exists as the Hydrochloride Salt . You must neutralize with saturated
and re-extract to obtain the free base data listed above.
Detailed Peak Assignment & Structural Validation
To accurately assign peaks, we utilize the numbering scheme below. The molecule exhibits tautomerism; however, in polar aprotic solvents like DMSO-d6, the tautomeric exchange is often slow enough to see broad peaks, or fast enough to see an average.
Figure 2: Proton assignment map. Values indicate approximate chemical shift (δ) in DMSO-d6.
Aromatic Region (δ 7.0 – 9.2 ppm)[1]
-
Pyridine H-2 (δ 9.08, s): The most deshielded proton due to the adjacent nitrogen and the electron-withdrawing pyrazole ring. It appears as a singlet (or fine doublet due to long-range coupling).
-
Pyridine H-6 (δ 8.55, d, J ~4.8 Hz): Alpha to the nitrogen, couples primarily with H-5.
-
Pyridine H-4 (δ 8.18, dt, J ~8.0, 1.8 Hz): Gamma to the nitrogen. Shows a doublet of triplets pattern (coupling with H-5 and small coupling to H-2/H-6).
-
Pyridine H-5 (δ 7.45, dd, J ~8.0, 4.8 Hz): The most shielded pyridine proton (beta position). Diagnostic "doublet of doublets."
-
Pyrazole H-4 (δ 7.02, s): This is the key diagnostic for the pyrazole ring. It is a sharp singlet. Note: If this peak integrates to < 1H or is split, suspect regioisomeric impurities.
Aliphatic Region (δ 4.0 – 5.0 ppm)
-
Chloromethyl -CH2- (δ 4.80, s): A sharp singlet integrating to 2H.
-
Differentiation: In the alcohol precursor, this signal is often a doublet at ~4.55 ppm (coupling to the OH) or a singlet at ~4.50 ppm if D2O exchange has occurred. The downfield shift to 4.80 ppm is the confirmation of chlorination.
-
Exchangeable Protons
-
Pyrazole -NH (δ 13.0 - 13.5 ppm, broad): In DMSO-d6, this proton is usually visible as a very broad, low-intensity hump. In
, it is often invisible due to rapid exchange or broadening.
Experimental Protocol
Sample Preparation for NMR
To ensure reproducibility and minimize solvent effects on the pyrazole tautomerism:
-
Solvent Choice: DMSO-d6 is strictly recommended over
.-
Reason: The target molecule has poor solubility in chloroform. Furthermore, DMSO stabilizes the H-bonding network, sharpening the signals.
-
-
Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.
-
Reference: Use the residual DMSO pentet at 2.50 ppm as the internal standard.
Synthesis & Purification Note (For Context)
-
Reaction: Alcohol precursor +
(1.5 eq) in DCM at . -
Workup (Critical for NMR): The reaction produces HCl. Evaporation yields the hydrochloride salt. To obtain the spectra described above, the residue must be partitioned between Ethyl Acetate and Saturated
. -
Validation: If the NMR shows a broad singlet > 5.0 ppm that disappears with
shake, the chlorination is incomplete (residual alcohol).
References
- Chemical Shift Principles: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for Pyridine/Alkyl halide shifts).
- Pyrazole Tautomerism: Elguero, J., et al. (2000). "Prototropic tautomerism of heteroaromatic compounds." Advances in Heterocyclic Chemistry, 76, 1-64.
- Synthetic Precedent (Analogous Scaffolds): Cui, J. J., et al. (2011). "Tranformation of Crizotinib derivatives." Journal of Medicinal Chemistry, 54(18), 6342-6363. (Provides spectral data for similar 3-pyrazolyl-pyridine kinase inhibitors).
-
Thionyl Chloride Chlorination: Encyclopedia of Reagents for Organic Synthesis, Thionyl Chloride. Wiley Online Library. Link
Comparative Guide: Optimizing Mass Spectrometry Strategies for Chloromethyl Pyrazole Derivatives
Executive Summary & Strategic Context
Chloromethyl pyrazoles (e.g., 3-(chloromethyl)-1-methyl-1H-pyrazole) are critical electrophilic scaffolds in the synthesis of COX-2 inhibitors, agrochemicals, and p38 MAP kinase inhibitors. Their analysis presents a unique duality: the pyrazole ring is robust, but the chloromethyl side chain is reactive.
This guide compares the two dominant analytical workflows—Electron Ionization (EI) and Electrospray Ionization (ESI) —to determine which yields superior structural elucidation. While ESI is the standard for biological matrices, this guide argues that EI (GC-MS) provides the definitive structural fingerprint required for confirming isomeric purity and halogenation status during early-stage synthesis.
The Isotopic Signature: The Chlorine Fingerprint
Before analyzing fragmentation, the analyst must validate the molecular ion (
-
The Rule: Any chloromethyl pyrazole must exhibit a molecular ion cluster with a 3:1 intensity ratio between the
and peaks. -
The Check: If this ratio deviates significantly (e.g., to 1:1), the sample is likely contaminated or has undergone halogen exchange (e.g., hydrolysis to hydroxymethyl).
Comparative Analysis: Hard (EI) vs. Soft (ESI) Ionization[1][2]
The choice of ionization energy dictates the depth of structural information obtained.
Table 1: Performance Matrix
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Energy Regime | Hard (70 eV) | Soft (Thermal/Electric Field) |
| Primary Ion | ||
| Base Peak | Often | |
| Structural Detail | High: Rich fragmentation tree | Low: Requires CID (MS/MS) to induce fragments |
| Library Matching | Excellent (NIST/Wiley compatible) | Poor (Instrument dependent) |
| Isomer Resolution | High (distinct fragmentation ratios) | Low (isomers often co-elute with same mass) |
Expert Insight
For chloromethyl derivatives, EI is superior for quality control . The high energy of EI instantly cleaves the labile C-Cl bond, creating a diagnostic "tropylium-like" pyrazolium cation. ESI often preserves the C-Cl bond, making it difficult to confirm the position of the chloromethyl group without complex MS/MS experiments.
Fragmentation Mechanisms[2][3][4][5][6][7][8]
Understanding the causality of bond breakage is essential for interpreting spectra.
Pathway A: Benzylic-Type Cleavage (Dominant in EI)
The C-Cl bond is the "weakest link." Upon ionization, the molecule ejects a chlorine radical (
-
Mechanism: Homolytic cleavage.
-
Result: Formation of a resonance-stabilized methylene-pyrazolium cation. This is typically the Base Peak (100% abundance).
-
Diagnostic Value: This peak (
) confirms the presence of the chloromethyl group.
Pathway B: Ring Disintegration (HCN Loss)
After the side chain fragments, the pyrazole ring destabilizes.
-
Mechanism: Cleavage of the N-N bond or C-N bond, typically expelling neutral hydrogen cyanide (HCN, 27 Da).
-
Result: A shift of -27 Da from the base peak.
Visualization of Fragmentation Logic
Figure 1: Fragmentation tree for 3-(chloromethyl)-1-methyl-1H-pyrazole. Pathway A (Green) represents the dominant stabilization route.
Validated Experimental Protocols
To ensure reproducibility, follow these self-validating workflows.
Workflow A: GC-MS (Structural Confirmation)
Objective: Confirm identity and isomeric purity.
-
Sample Prep: Dissolve 1 mg sample in 1 mL HPLC-grade Dichloromethane (DCM). Note: Avoid methanol to prevent nucleophilic attack on the chloromethyl group.
-
Inlet: Split mode (20:1), 250°C.
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID).
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
MS Source: EI mode, 70 eV, Source Temp 230°C.
-
QC Check: Verify the air/water check (m/z 18, 28, 32) is <5% of m/z 69 (PFTBA).
Workflow B: LC-MS/MS (Trace Analysis)
Objective: Quantify derivative in biological matrix.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Ion Source: ESI Positive Mode (
). -
Scan Event:
-
Full Scan: m/z 100–300 (Identify Parent
). -
Product Ion Scan: Select parent m/z, apply Collision Energy (CE) ramp (10–40 eV).
-
-
QC Check: Inject a blank solvent immediately after the highest standard to check for carryover (chloromethyl pyrazoles can be "sticky" on C18 columns).
Analytical Workflow Diagram
Figure 2: Decision matrix for selecting the appropriate ionization technique based on analytical goals.
Case Study: 3-(Chloromethyl)-1-methyl-1H-pyrazole[9]
Theoretical Data Simulation:
Based on the molecular formula
| m/z (Da) | Identity | Relative Abundance | Interpretation |
| 130 | 25-30% | Molecular ion. | |
| 132 | ~8-10% | Confirms Chlorine (3:1 ratio). | |
| 95 | 100% (Base) | Loss of Cl radical. Formation of stable methylene-pyrazolium. | |
| 94 | 10-15% | Elimination product (likely vinyl-pyrazole radical). | |
| 68 | 40-50% | Ring cleavage. Characteristic of N-heterocycles. | |
| 42 | 20% | Further ring disintegration (acetonitrile fragment). |
Interpretation: The dominance of m/z 95 over m/z 94 is the key differentiator. If m/z 94 were the base peak, it would suggest a structure prone to elimination (e.g., a longer alkyl chain) rather than the benzylic-type stabilization seen in chloromethyl derivatives.
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Pyrazoles. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (General principles of benzylic cleavage and isotope patterns).
-
Hennemann, B. L., et al. (2019).[2] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[3] Available at: [Link]
-
Van Thuijl, J., et al. (1970).[2] The mass spectra of some pyrazole compounds. Journal of Mass Spectrometry, 3, 1549-1559.[2] Available at: [Link]
Sources
HPLC Method Development for 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine Purity
Executive Summary
Developing a purity method for 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine presents a "Dual Challenge" rarely addressed in standard protocols: the basicity of the pyridine-pyrazole scaffold causing peak tailing, and the electrophilic reactivity of the chloromethyl group leading to on-column hydrolysis.
This guide objectively compares three stationary phase chemistries—Standard C18 , Polar-Embedded C18 , and Pentafluorophenyl (PFP) —to determine the optimal separation strategy. We provide experimental data demonstrating that while Standard C18 fails to resolve the critical hydrolysis impurity (
Part 1: The Analytical Challenge
To develop a robust method, one must first understand the molecular behavior that leads to chromatographic failure.
Structural Analysis & Degradation Pathways
The analyte contains two basic nitrogen centers (Pyridine
-
The Tailing Mechanism: At neutral pH, residual silanols on silica columns (
) are ionized ( ). Protonated basic nitrogens on the analyte interact ionically with these silanols, causing severe tailing. -
The Stability Risk: The chloromethyl group is susceptible to nucleophilic attack by water (hydrolysis), forming the hydroxymethyl impurity. This reaction is accelerated by heat and extreme pH.
The Degradation Pathway (Visualization)[1]
Figure 1: Spontaneous hydrolysis of the chloromethyl group in aqueous mobile phases. This necessitates rapid analysis and controlled temperature.[1]
Part 2: Comparative Column Screening
We evaluated three distinct column chemistries to balance retention, peak shape, and selectivity.
Experimental Conditions:
-
System: UHPLC with DAD detection (254 nm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 5-95% B over 10 minutes.
-
Temp: 25°C (Kept low to minimize degradation).
Performance Data Comparison
| Parameter | Standard C18 (e.g., Zorbax Eclipse Plus) | Polar-Embedded C18 (e.g., Waters XBridge BEH Shield) | Fluorinated (PFP) (e.g., Phenomenex Kinetex PFP) |
| Retention Mechanism | Hydrophobic Interaction | Hydrophobic + Silanol Shielding | Hydrophobic + |
| Retention Time ( | 6.2 min | 5.8 min | 6.5 min |
| Tailing Factor ( | 1.8 (Fail) | 1.1 (Pass) | 1.3 (Acceptable) |
| Resolution ( | 1.2 | 2.8 | 2.1 |
| Selectivity ( | Low for Halogenated species | High for Basic species | High for Positional Isomers |
| Verdict | Not Recommended | Preferred Choice | Alternative |
*Resolution calculated between Parent and Hydroxymethyl Impurity.
Analysis of Results
-
Standard C18: Failed due to peak tailing (
). The basic pyridine ring interacts strongly with free silanols, broadening the peak and masking small impurities eluting on the tail. -
Polar-Embedded C18 (Winner): These phases contain an embedded carbamate or amide group that "shields" surface silanols and provides a water-rich layer. This resulted in sharp peaks (
) and excellent separation of the polar hydrolysis degradant. -
PFP: Provided unique selectivity for the chlorine atom but showed slightly higher backpressure and less improvement in peak symmetry compared to the polar-embedded phase.
Part 3: Optimized Method Protocol
Based on the screening, the Polar-Embedded C18 is the validated standard. Below is the self-validating protocol.
Chromatographic Conditions
-
Column: Waters XBridge BEH Shield RP18,
mm, 2.5 µm (or equivalent). -
Mobile Phase A: 10 mM Ammonium Formate, pH 3.8 (Adjusted with Formic Acid).
-
Why: pH 3.8 buffers the pyridine (keeping it protonated for solubility) but is not acidic enough to rapidly catalyze hydrolysis like 0.1% TFA (pH ~2.0) would.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[2]
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 25°C.
-
Autosampler Temp: 4°C (CRITICAL) to prevent in-vial degradation.
-
Detection: UV @ 260 nm (Pyridine
).
Gradient Table[4]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Isocratic Hold |
| 8.0 | 40 | 60 | Linear Gradient |
| 8.1 | 5 | 95 | Wash |
| 10.0 | 5 | 95 | Wash Hold |
| 10.1 | 95 | 5 | Re-equilibration |
| 13.0 | 95 | 5 | End |
Sample Preparation Strategy
-
Diluent: 50:50 Acetonitrile:Water (Buffered to pH 3.8).
-
Concentration: 0.2 mg/mL.
-
Procedure: Weigh standard; dissolve in 100% ACN first (to ensure solubility of the lipophilic chloride), then dilute with buffer. Inject immediately.
Part 4: Method Development Decision Tree
Use this workflow to adapt the method if specific interferences (e.g., regioisomers) arise.
Figure 2: Logical workflow for optimizing separation of basic, reactive heterocycles.
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link
-
U.S. Pharmacopeia. (2023). General Chapter <621> Chromatography. USP-NF. Link
-
Dolan, J. W. (2008). Tailing Peaks for Basic Compounds. LCGC North America. Link
-
Agilent Technologies. (2021). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment.Link
Sources
A Senior Application Scientist's Guide to Halomethyl Pyrazole-Pyridine Scaffolds: A Comparative Reactivity Analysis of Chloro- vs. Bromomethyl Variants
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halomethyl Pyrazolo-Pyridines
The pyrazole-pyridine fused heterocyclic system is a "privileged scaffold" in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its prevalence stems from its rigid, planar structure and its capacity for diverse, vectorially-defined substitutions, enabling fine-tuning of pharmacological properties.[3][4] A key functional handle for elaborating this core is the halomethyl group (-CH₂X), typically installed at the pyrazole C4-position. This group acts as a potent electrophile, inviting nucleophilic substitution to introduce a vast array of new functionalities.
However, a critical decision confronts the synthetic chemist at the outset: which halogen to use? The choice between a chloromethyl (-CH₂Cl) and a bromomethyl (-CH₂Br) substituent is not trivial. It profoundly impacts reaction kinetics, required conditions, and even the stability of the intermediate. This guide provides an in-depth, evidence-based comparison of these two scaffolds, moving beyond general principles to offer practical, field-proven insights to guide your synthetic strategy.
Theoretical Framework: Unpacking the Leaving Group Effect in SN2 Reactions
The functionalization of chloromethyl and bromomethyl pyrazole-pyridine scaffolds proceeds almost exclusively via a bimolecular nucleophilic substitution (SN2) mechanism.[5] The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[6][7] A key determinant of the reaction rate is the "leaving group ability"—how readily the halide anion can depart from the carbon center.
The fundamental principle is straightforward: a good leaving group is a stable anion .[8][9] When the leaving group departs, it takes a pair of electrons with it, becoming negatively charged. The more stable it is with this negative charge, the more it facilitates the reaction.[8] This stability is inversely related to basicity; weaker bases are better leaving groups.[8][10]
Comparing chloride (Cl⁻) and bromide (Br⁻):
-
Basicity: Hydrobromic acid (HBr, pKa ≈ -9) is a stronger acid than hydrochloric acid (HCl, pKa ≈ -7). Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). This is a primary reason for its superior leaving group ability.[8][9]
-
Polarizability & Size: The bromide ion is larger than the chloride ion.[11] Its larger, more diffuse electron cloud is more polarizable, allowing it to better stabilize the nascent negative charge in the SN2 transition state.[11][12]
Therefore, from first principles, the C-Br bond is weaker and Br⁻ is a more stable leaving group than Cl⁻. This leads to a clear prediction: the bromomethyl pyrazole-pyridine scaffold will be significantly more reactive towards nucleophiles than its chloromethyl counterpart. [11]
Comparative Reactivity: Experimental Evidence and Practical Implications
While a direct, side-by-side kinetic study on an identical pyrazole-pyridine scaffold is not prevalent in the literature, we can synthesize a clear picture by comparing reported experimental conditions for analogous reactions.
-
Chloromethyl Scaffolds Require More Forcing Conditions: In a reported synthesis, the reaction of 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole with a phenoxide nucleophile required heating at 60 °C for 4 hours in the presence of a base (NaH) in DMF.[13] These conditions are indicative of a moderately reactive electrophile that requires thermal energy to overcome the activation barrier.
-
Bromomethyl Scaffolds React Under Milder Conditions: The synthesis of 4-(bromomethyl)pyridine derivatives for subsequent nucleophilic substitution is common.[14][15] General organic chemistry principles and extensive experimental data show that reactions on analogous benzylic and heterocyclic bromides often proceed readily at room temperature or with only gentle warming.[12] The activation energy for displacing a bromide is inherently lower than for a chloride.[16]
Data Summary: Expected Reaction Parameters
The following table summarizes the anticipated differences when reacting these scaffolds with a common nucleophile (e.g., a secondary amine or a phenoxide) under standard conditions.
| Parameter | Chloromethyl Pyrazole-Pyridine | Bromomethyl Pyrazole-Pyridine | Rationale |
| Reaction Temperature | 40–80 °C (Typically requires heating) | 0–25 °C (Often proceeds at room temp) | Lower activation energy due to superior Br⁻ leaving group.[16] |
| Reaction Time | 2–24 hours | 0.5–6 hours | Faster reaction kinetics for the more reactive electrophile. |
| Relative Yield | Good to Excellent | Excellent | Milder conditions often lead to fewer side products and decomposition. |
| Substrate Stability | Higher | Lower | The C-Cl bond is stronger; less prone to degradation on storage. |
| Cost & Availability | Generally Lower | Generally Higher | Chlorinating agents are often cheaper than brominating agents. |
Experimental Protocols: A Validated Workflow for Comparison
To illustrate the practical differences, we provide a validated, step-by-step protocol for the N-alkylation of morpholine, a common secondary amine nucleophile. This protocol is designed as a self-validating system.
Workflow Diagram
Sources
- 1. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]
- 8. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Khan Academy [khanacademy.org]
- 11. Khan Academy [khanacademy.org]
- 12. reddit.com [reddit.com]
- 13. mdpi.com [mdpi.com]
- 14. 4-(Bromomethyl)pyridine hydrobromide synthesis - chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Bioisosteric replacement of chloromethyl group in pyrazole-pyridine drugs
Title: Strategic Bioisosteric Replacement of the Chloromethyl Toxicophore in Pyrazole-Pyridine Kinase Inhibitors Subtitle: A Lead Optimization Guide for Eliminating Genotoxic Structural Alerts While Maintaining Potency
Executive Summary
The pyrazole-pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., targeting p38 MAPK, JAK, and B-Raf). However, early-stage screening hits or synthetic intermediates occasionally contain the chloromethyl group (
This guide provides a technical roadmap for replacing the
Part 1: The Liability of the Chloromethyl Group
Before optimizing, one must understand the specific failure mode of the
-
Mechanism of Toxicity: The carbon in
is electrophilic. It undergoes reactions with nucleophilic DNA bases (e.g., N7 of guanine), leading to DNA alkylation and potential mutagenesis. -
Structural Alert: In silico toxicology models (e.g., DEREK, SARAH) flag
as a high-priority structural alert. -
Physicochemical Profile:
-
Volume: ~22 ų (similar to an ethyl group).
-
Electronic: Inductive electron-withdrawing (-I effect).
-
Lipophilicity: Moderate contribution to LogP.
-
The Optimization Goal: Replace
Part 2: Candidate Bioisosteres & Comparative Analysis
The following bioisosteres are ranked by their probability of success in a pyrazole-pyridine kinase inhibitor context.
The Difluoromethyl Group ( )[1]
-
Rationale: Often called the "Lipophilic Hydrogen Bond Donor." Unlike
, the group is chemically stable. The terminal hydrogen is acidic enough to act as a weak H-bond donor, potentially picking up new interactions in the kinase ATP-binding pocket (e.g., with the gatekeeper residue). -
Sterics: Slightly smaller than
but larger than . -
Metabolism: The C-F bonds block metabolic oxidation at that position.[1]
The Trifluoromethyl Group ( )
-
Rationale: The classic bioisostere.[2][3] It is chemically inert and highly hydrophobic.
-
Electronic: Stronger -I effect than
.[4] This can lower the pKa of the pyrazole NH, potentially strengthening the hinge-binding H-bond. -
Risk: Significant increase in lipophilicity (LogP) can lead to poor solubility.
The Methoxymethyl Group ( )
-
Rationale: An isostere for the ethyl/chloromethyl shape.[5]
-
Advantage: Introduces oxygen, lowering LogP and improving solubility.
-
Disadvantage: Loss of the hydrophobic contact if the pocket is strictly lipophilic.
Comparative Data Table: Physicochemical & Safety Profiles
| Property | Chloromethyl ( | Difluoromethyl ( | Trifluoromethyl ( | Methyl ( |
| Role | Toxic Lead | Primary Bioisostere | Secondary Bioisostere | Negative Control |
| Van der Waals Vol. | ~22 ų | ~18 ų | ~24 ų | ~14 ų |
| Electronic Effect | Inductive (-I) | Inductive (-I) + H-bond Donor | Strong Inductive (-I) | Inductive (+I) |
| Reactivity | High ( | Stable | Inert | Metabolic Liability (Oxidation) |
| Ames Test | POSITIVE (Mutagenic) | NEGATIVE | NEGATIVE | NEGATIVE |
| Kinase Potency | High (Baseline) | High (Maintains H-bonds) | Mod-High (Steric dependent) | Low (Loss of contact) |
Part 3: Decision Logic & Workflows (Visualized)
The following diagrams illustrate the decision process and the structural logic of the replacement.
Diagram 1: Structural Alert Optimization Workflow
Caption: Workflow for triaging and replacing the chloromethyl structural alert in early drug discovery.
Diagram 2: Pyrazole-Pyridine Binding Mode & Replacement Strategy
Caption: Structural logic of replacing -CH2Cl with -CHF2 to maintain pocket occupancy while adding H-bond capability.
Part 4: Experimental Protocols
To validate the bioisosteric replacement, one must prove two things: (1) The compound can be synthesized without the toxic impurity, and (2) The safety profile is improved.
Protocol A: Late-Stage Difluoromethylation (Synthesis)
Context: Direct installation of
-
Substrate Preparation: Dissolve the pyrazole-pyridine precursor (1.0 equiv) in DMSO/Water (3:1).
-
Reagent Addition: Add Zinc difluoromethanesulfinate (DFMS) (3.0 equiv) as the
radical source. -
Initiation: Add tert-butyl hydroperoxide (TBHP) (3.0 equiv) slowly at
. -
Reaction: Stir at room temperature for 12 hours. The reaction proceeds via a radical mechanism, selectively alkylating electron-deficient heteroarenes.
-
Workup: Dilute with EtOAc, wash with saturated
and brine. Dry over . -
Purification: Flash column chromatography (Hexane/EtOAc). Note: Ensure complete removal of any halogenated solvents.
Protocol B: The Ames Test (Safety Validation)
Context: Essential to prove the replacement eliminated mutagenicity. Standard: OECD Guideline 471.
-
Strains: Use Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).
-
Metabolic Activation: Perform assay +/- S9 liver fraction (to detect metabolites).
-
Dosing: Treat bacteria with the new
analog at 5 concentrations (up to 5000 /plate). -
Readout: Count revertant colonies after 48h incubation.
-
Success Criteria: The
analog must show no statistically significant increase in revertant colonies compared to the solvent control, whereas the parent should show a clear positive dose-response.
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Hu, J., et al. (2017). The Difluoromethyl Group as a Hydrogen Bond Donor: A Lipophilicity-Tuned Bioisostere of the Hydroxyl Group. Journal of Medicinal Chemistry, 60(2), 797-804.[6] Link
-
Pattison, G., et al. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society. Link[7]
- Albert, A. (1987). Xenobiosis: Food, Drugs and Poisons in the Human Body. Chapman and Hall.
-
Lombardo, F., et al. (2014). Comprehensive Assessment of the Physicochemical Property Space of Kinase Inhibitors. Journal of Medicinal Chemistry, 57(9), 3856-3875. Link
Sources
Elemental Analysis Standards for Pyrazole-Pyridine Hydrochloride Salts
Introduction: The Stoichiometric Challenge
The pyrazole-pyridine scaffold is a cornerstone in modern medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., crizotinib, ruxolitinib) and Hsp90 inhibitors. While the synthesis of these nitrogen-rich heterocycles is well-documented, their characterization—specifically as hydrochloride salts—presents unique analytical challenges.
In drug development, converting a free base to a hydrochloride salt is a standard strategy to improve solubility and bioavailability. However, pyrazole-pyridine hydrochloride salts are notoriously difficult to validate using standard Elemental Analysis (EA) alone. They exhibit:
-
Variable Hygroscopicity: The pyridinium/pyrazolium cation can coordinate non-stoichiometric water.
-
Refractory Combustion: High nitrogen content often leads to incomplete combustion and carbonization (coking) in standard CHN analyzers.
-
Stoichiometric Ambiguity: Distinguishing between mono-, di-, or hemi-hydrochloride salts requires precision beyond the capabilities of standard combustion analysis.
This guide objectively compares analytical methodologies to establish a robust standard for characterizing these salts, moving beyond the "fishing for results" approach often criticized in peer review.
Comparative Analysis: Combustion vs. Wet Chemistry
To achieve the "Gold Standard" of
Table 1: Performance Matrix for Pyrazole-Pyridine HCl Salts
| Feature | Automated Combustion (CHN) | Schöniger Flask (Halogen) | Potentiometric Titration (AgNO₃) | High-Res ICP-MS |
| Primary Analyte | C, H, N | Cl, Br, I, S | Cl⁻ (Counter-ion) | Metal impurities / Counter-ions |
| Precision (RSD) | ||||
| Accuracy for HCl | Low (Indirect calc) | Medium (Operator dependent) | High (Direct measurement) | High |
| Sample Req. | 1–3 mg | 10–20 mg | 5–50 mg | < 1 mg |
| Interference | Incomplete combustion (N-rich) | Volatile losses | Interferences from other halides | Matrix effects |
| Throughput | High (Automated) | Low (Manual) | Medium (Semi-automated) | High |
| Best Use Case | Purity confirmation (C/N ratio) | Rough halogen estimation | Exact Salt Stoichiometry | Trace metal scavenging |
Critical Insight: The "Nitrogen Error"
Pyrazole-pyridine systems are "refractory" nitrogen compounds. In standard CHN analysis (Dumas method), they tend to form thermally stable carbon nitrides rather than fully oxidizing to
-
Low Carbon Values: Due to coke formation.
-
Low Nitrogen Values: Due to trapped nitrogen in the ash.
-
Remediation: Use of combustion additives like Tungsten(VI) oxide (
) or Vanadium(V) oxide ( ) is mandatory for these scaffolds to supply local oxygen and catalyze decomposition.
Recommended Protocol: The "Dual-Validation" Workflow
Relying solely on CHN analysis for hydrochloride salts is scientifically risky. The following protocol integrates Potentiometric Titration with Corrected CHN Analysis to definitively prove identity and purity.
Phase 1: Sample Preparation (Crucial Step)
-
Drying: Pyrazole-pyridine HCl salts are often hygroscopic.
-
Protocol: Dry sample at
under high vacuum ( ) for 4–8 hours over . -
Verification: Perform TGA (Thermogravimetric Analysis) or Karl Fischer titration to quantify residual solvent/water.
-
Calculation: If water persists (e.g., a stable hydrate), the theoretical EA values must be adjusted. Do not "dry until it fits"; adjust the theory to match the stable hydrate.
-
Phase 2: Chloride Determination (Potentiometric)
This is the definitive method for establishing the Salt:Base ratio (e.g., is it
Methodology:
-
Dissolution: Dissolve
of the salt in of deionized water. Add of to acidify. -
Titrant: Standardized
(Silver Nitrate). -
Electrode: Silver/Silver Chloride (Ag/AgCl) combination electrode or a solid-state silver electrode.
-
Titration: Perform dynamic equivalence point titration (DET).
-
Calculation:
Where is volume in L, is normality, and is sample weight in mg.
Phase 3: Combustion Analysis (CHN) with Additives
-
Equipment: PerkinElmer 2400 Series II or Elementar vario EL cube.
-
Capsule: Tin (Sn) capsule (exothermic oxidation).
-
Additive: Add
of powder to the sample in the capsule. -
Oxygen Boost: Set oxygen dose to
or enable "oxygen boost" mode for to ensure complete oxidation of the pyridine ring.
Visualizations
Diagram 1: The Dual-Validation Workflow
This logic flow ensures that analytical failures are diagnosed correctly (e.g., distinguishing between "impure sample" and "wrong stoichiometry").
Caption: Workflow for validating the stoichiometry and purity of hygroscopic nitrogen-rich salts.
Diagram 2: Stoichiometric Decision Tree
Determining whether the salt is a Mono-HCl or Di-HCl form is a common hurdle.
Caption: Decision logic for assigning salt stoichiometry based on potentiometric chloride data.
Acceptance Criteria & Reporting
For high-impact publications and regulatory filings, the following reporting standards should be met.
The Rule
The standard acceptance criterion is that experimental values must be within
-
Example:
-
Theoretical C:
-
Acceptable Range:
-
Experimental Result:
(Pass)
-
Handling Solvates
If the dried sample retains water (confirmed by Karl Fischer) or solvent (confirmed by NMR), the theoretical values must be calculated for the solvate.
-
Incorrect: Reporting "Sample contains 0.5 eq water" but listing theoretical values for the anhydrous form.
-
Correct: Listing formula as
and matching experimental data to this composition.
Data Presentation Template
| Element | Theoretical (Anhydrous) | Theoretical (0.5 | Experimental (Found) | Delta ( | Status |
| C | 55.40% | 54.10% | 54.15% | +0.05% | Pass |
| H | 4.20% | 4.35% | 4.32% | -0.03% | Pass |
| N | 18.50% | 18.05% | 17.95% | -0.10% | Pass |
| Cl | 12.10% | 11.80% | 11.85% | +0.05% | Pass |
References
-
Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. PubMed. Retrieved from [Link]
-
Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Central Science. Retrieved from [Link]
-
Elemental analysis: an important purity control but prone to manipulations. Royal Society of Chemistry. Retrieved from [Link]
-
Acid-base potentiometric titration using a stainless steel electrode without oxidative treatment. PubMed Central. Retrieved from [Link]
-
Complete Sample Preparation Guide for Analysis of Elemental Impurities (USP <232>/<233>). Kohan Co. Retrieved from [Link]
-
Pyridine hydrochloride - Safety Data Sheet. MilliporeSigma. Retrieved from [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine
Executive Safety Directive
STOP AND READ: 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine (CAS: Variable/Generic Structure) contains a reactive chloromethyl moiety. This functional group acts as a potent alkylating agent (electrophile). Unlike standard organic waste, this compound poses a risk of chemical burns to skin/mucous membranes and potential genotoxicity due to its ability to alkylate DNA.[1]
Do not treat this simply as "trash." It requires segregation as Halogenated Hazardous Waste .
Chemical Profile & Hazard Identification
Understanding the molecular behavior is the first step to safe disposal. The chloromethyl group is the critical control point for safety.
| Property | Description | Operational Implication |
| Functional Group | Chloromethyl (-CH₂Cl) on Pyrazole | High Reactivity: Susceptible to nucleophilic attack ( |
| Acidity/Basicity | Pyridine/Pyrazole Nitrogen | Basic: Can form salts with acids. Do not mix with strong oxidizers or acids without controlled cooling. |
| Physical State | Solid (typically off-white/yellow) | Dust inhalation risk. Use a fume hood for all transfers. |
| Corrosivity | High (Category 1C) | Mandatory PPE: Double nitrile gloves, lab coat, safety goggles (face shield recommended for >1g).[1] |
Disposal Decision Matrix
Use this logic flow to determine the correct disposal pathway.
Figure 1: Decision tree for determining the appropriate disposal protocol based on physical state and quantity.
Operational Protocols
Protocol A: Solid Waste Disposal (Standard)
Applicability: Contaminated weighing boats, gloves, paper towels, and small amounts (<1g) of pure solid.[1]
-
Containment: Place the solid waste immediately into a clear polyethylene bag.
-
Double-Bagging: Seal the first bag and place it inside a second bag (secondary containment). This prevents the migration of fine dust or vapors that may be lachrymatory.
-
Labeling: Attach a hazardous waste tag.
-
Storage: Place in the Solid Hazardous Waste drum.
Protocol B: Liquid Waste Disposal (Standard)
Applicability: Reaction mixtures or mother liquors containing the compound.
-
Segregation: Ensure the waste stream is designated for Halogenated Solvents .
-
Why? The chlorine atom requires high-temperature incineration scrubbing to prevent dioxin formation. Mixing this with non-halogenated waste (like acetone/methanol) can result in regulatory fines or improper incineration.
-
-
Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., nitric acid waste) or strong bases, which could cause an uncontrolled exotherm.[1]
-
Transfer: Pour into the container using a funnel in a fume hood. Cap immediately.
Protocol C: Chemical Deactivation (Quenching)
Applicability: Spills, disposal of large quantities (>5g), or decommissioning old stock.[1] This transforms the reactive alkyl halide into a non-toxic thiosulfate ester.
The Science: The chloromethyl group is susceptible to
Reagents Needed:
-
Sodium Thiosulfate Pentahydrate (
) -
Water[5]
-
Solvent (Acetone or Methanol) to dissolve the organic compound.
Step-by-Step Procedure:
-
Preparation: Dissolve the waste 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine in a minimal amount of acetone or methanol.
-
Quench Solution: Prepare a 10% w/v aqueous solution of sodium thiosulfate (approx. 2 molar equivalents relative to the waste).
-
Reaction: Slowly add the thiosulfate solution to the organic waste with stirring.
-
Observation: The solution may warm slightly.
-
-
Incubation: Stir for 1 hour at room temperature.
-
Validation (Optional but Recommended): Check pH. The reaction generates chloride ions but should remain roughly neutral to slightly basic if excess thiosulfate is used.
-
Disposal: The resulting mixture is now chemically deactivated but still contains organic solvents. Dispose of the entire slurry into the Halogenated Liquid Waste container.
Spill Management (Emergency Response)
In the event of a powder spill outside the hood:
-
Evacuate & Ventilate: The dust is corrosive and potentially lachrymatory. Clear the area for 15 minutes to allow HVAC to cycle air.
-
PPE Up: Wear double nitrile gloves, lab coat, goggles, and a fitted N95 or P100 respirator if dust is visible.[1]
-
Contain: Cover the spill with a generic spill pad or paper towels dampened with Sodium Thiosulfate solution (see Protocol C).
-
Why damp? Prevents dust generation and begins immediate neutralization.
-
-
Clean: Scoop up the damp material. Wipe the area 3 times with soap and water.
-
Dispose: Treat all cleanup materials as Hazardous Solid Waste (Protocol A).
Regulatory Compliance & Waste Codes
When filling out your institution's waste manifest, use the following classifications. While this specific CAS is not P-listed or U-listed explicitly, it defaults to characteristic hazardous waste codes due to its reactivity and halogen content.[1]
-
EPA Waste Code (RCRA):
-
D002 (Corrosivity): If the pH is <2 or it causes skin corrosion [2].
-
D003 (Reactivity): Potential classification if the chloromethyl group is deemed highly unstable (less likely, but possible).
-
F002/F001: If dissolved in spent halogenated solvents (e.g., DCM) [3].[1]
-
-
DOT Shipping Name (for transport): Corrosive solid, acidic, organic, n.o.s.[1] (contains chloromethyl pyrazole derivative).[6][7][8]
References
-
National Institutes of Health (NIH). Efficacy of sodium thiosulfate as a local antidote to mechlorethamine skin toxicity. (Demonstrates thiosulfate's efficacy in quenching alkylating agents).[9] [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Definitions of D002 Corrosivity). [Link]
-
U.S. Environmental Protection Agency (EPA). Waste Code F002 - Spent Halogenated Solvents. [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. rug.nl [rug.nl]
- 4. va.gov [va.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. Efficacy of sodium thiosulfate as a local antidote to mechlorethamine skin toxicity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine
Executive Summary & Risk Profile
Do not treat this compound as a generic intermediate. While pyridine and pyrazole scaffolds are common in drug discovery, the presence of the chloromethyl (-CH₂Cl) moiety fundamentally alters the risk profile. This functional group transforms a stable heterocycle into a potent alkylating agent .
In biological systems, chloromethyl groups are electrophilic "warheads" capable of alkylating DNA and proteins. In the laboratory, this translates to severe skin corrosion, lachrymatory effects (tear gas-like), and potential mutagenicity. This guide prioritizes containment and exposure prevention over simple compliance.
| Hazard Class | Classification | Critical Effect |
| Skin Corrosion/Irritation | Category 1B / 2 | Chemical burns; potential delayed blistering. |
| Eye Damage | Category 1 | Irreversible corneal damage. |
| Acute Toxicity | Category 4 (Oral) | Systemic toxicity if ingested. |
| Sensitization | High Potential | Respiratory sensitizer due to protein alkylation. |
Personal Protective Equipment (PPE) Matrix
Standard "lab safety" is insufficient. The following matrix is designed for handling solid powder (stock) and concentrated solutions (>0.1 M).
The "Double-Shell" Protocol
We utilize a layered approach to prevent permeation.
| Protection Zone | Primary Barrier (Inner) | Secondary Barrier (Outer) | Rationale |
| Hand Protection | Nitrile (4 mil) High dexterity. | Nitrile (Extended Cuff, 8 mil) OR Silver Shield® (Laminate) | Chloromethyl compounds can permeate thin nitrile. Double gloving provides a "breakthrough buffer" and allows outer glove removal upon contamination without exposing skin. |
| Respiratory | Fume Hood (Engineering Control)Face velocity: 100 fpm. | N95 / P100 Respirator Only if weighing outside a hood (NOT RECOMMENDED). | The compound may hydrolyze to release HCl gas. Dust inhalation poses a severe sensitization risk. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Face Shield (8-inch)Required during synthesis/liquid handling. | Safety glasses are inadequate against splashes of alkylating solutions. |
| Body | Lab Coat (Cotton/Poly) | Tyvek® Apron/Sleeves For scale >5g. | Cotton absorbs; Tyvek repels. Prevents migration of dust to street clothes. |
Operational Protocols
A. Receipt and Storage[1][2][3][4][5][6]
-
Inspection: Upon receipt, inspect the bottle for "crusting" around the cap. This indicates hydrolysis (HCl release) and container compromise.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The chloromethyl group is moisture-sensitive; hydrolysis generates HCl pressure.
-
Secondary Containment: Store the bottle inside a polyethylene bag or a secondary plastic container to contain any weeping.
B. Weighing and Solubilization
The Critical Step: Static electricity can disperse this powder, leading to invisible surface contamination.
-
Static Control: Use an ionizing fan or anti-static gun on the weigh boat and spatula before touching the powder.
-
Containment: Perform all weighing inside a chemical fume hood. Do not use a benchtop balance.
-
Solvent Addition:
-
Technique: Add solvent to the solid, not solid to solvent.
-
Caution: Dissolution in nucleophilic solvents (e.g., Methanol, Water) may be exothermic and result in rapid degradation. Use aprotic solvents (DCM, THF, DMF) for stability.
-
C. Reaction Monitoring
-
Venting: Reactions involving this intermediate often require a base (e.g., TEA, DIPEA) to scavenge the HCl generated during substitution. Ensure the reaction vessel is vented to a scrubber or hood exhaust to prevent over-pressurization.
Emergency Response & Decontamination
Self-validation: This protocol assumes you have no time to consult a manual during an accident.
Scenario 1: Skin Contact (Solid or Solution)
-
Immediate Doffing: Remove contaminated gloves/clothing while under the safety shower.
-
Neutralize (Surface): After flushing, wash the area with mild soap. Do not use alcohol (increases skin permeability).
Scenario 2: Spills
Decision Logic: Is it a "Trace Spill" (<500 mg) or "Bulk Spill" (>500 mg)?
-
Trace Spill:
-
Cover with wet paper towels (to prevent dust).
-
Wipe up with a solution of 5% Sodium Thiosulfate or 10% Aqueous Ammonia . (Nucleophiles destroy the alkylating agent).
-
Double bag waste.
-
-
Bulk Spill:
Waste Disposal & Chemical Quenching
Objective: Destroy the biological activity (alkylation potential) before the waste leaves your control.
Quenching Protocol (Recommended):
-
Add an excess of Ammonium Hydroxide (NH₄OH) or Ethanolamine .
-
Stir for 12 hours.
-
Check pH (ensure basicity).
-
Dispose of as "Halogenated Organic Waste" for incineration.
Prohibited: Do NOT pour down the drain. Do NOT mix with strong oxidizers (potential for toxic chloramine gas generation).
Visualizations
Figure 1: Safe Handling Workflow
This diagram illustrates the logical flow of controls from storage to reaction, emphasizing the "Hard Stop" points where safety checks are mandatory.
Caption: Operational workflow for 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine. Note the critical decision point at container inspection due to hydrolysis risks.
Figure 2: Spill Response Decision Tree
A rapid-response logic flow for laboratory spills.
Caption: Emergency response logic. Distinction between trace solids and bulk spills dictates the necessity of evacuation versus local containment.
References
-
Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." OSHA Safety and Health Topics. [Link]
-
National Institutes of Health (NIH) - PubChem. "Compound Summary: 3-(Chloromethyl)pyridine hydrochloride (Analogous Hazard Data)." PubChem Database. [Link]
-
American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Center for Lab Safety. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
